Leucocrystal Violet-d6

Catalog No.
S1782878
CAS No.
1173023-92-1
M.F
C25H31N3
M. Wt
379.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucocrystal Violet-d6

CAS Number

1173023-92-1

Product Name

Leucocrystal Violet-d6

IUPAC Name

4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

Molecular Formula

C25H31N3

Molecular Weight

379.6 g/mol

InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3

InChI Key

OAZWDJGLIYNYMU-WFGJKAKNSA-N

SMILES

Array

Synonyms

4,4’,4’’-Methylidynetris[N,N-dimethylbenzenamine-d6; 4,4’,4’’-Methylidynetris[N,N-dimethylaniline-d6; 4,4’,4’’-(Hexamethyltriamino)triphenylmethane-d6; Leuco Basic Violet 3-d6; Leucocrystal Violet-d6; Leucomethyl Green-d6; NSC 7338-d6; Tris[4-(dimet

Leucocrystal Violet-d6 is a deuterated analog of leucocrystal violet dye.

deuterated leucocrystal violet analog properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties and Applications

The deuterated analog, Leucocrystal Violet-d6, is primarily used as an internal standard in mass spectrometry to ensure accurate quantification of its non-deuterated form in complex samples [1].

The table below summarizes the key identifiers and properties of both the deuterated and standard compounds for comparison:

Property This compound Leucocrystal Violet (Standard)
CAS Number 1173023-92-1 [1] 603-48-5 [2] [3]
Molecular Formula C25H25D6N3 (Information derived from name and description [1]) C25H31N3 [2]
Molecular Weight Information Missing 373.534 g/mol [2]
Molecular Structure Deuterated analog of Leucocrystal Violet; six hydrogen atoms are replaced with deuterium [1] Tris(4-(dimethylamino)phenyl)methane [2] [3]
Density Information Missing 1.1±0.1 g/cm³ [2]
Melting Point Information Missing 175-177 °C [2]
Boiling Point Information Missing 529.8±50.0 °C [2]
Flash Point Information Missing 281.8±20.7 °C [2]
Storage & Stability Limited shelf life; light and air sensitive [1] [2] Stable but light and air sensitive [2]

Experimental Use in Analytical Chemistry

The primary and most validated application of this compound is as an internal standard in the analysis of triphenylmethane dyes in biological and food matrices.

  • Application: Used as an internal standard for the determination of leucocrystal violet and other triphenylmethane dyes (like malachite green and crystal violet) in samples such as aquaculture products, fish, and shrimp [1].
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The deuterated standard compensates for potential matrix effects and losses during sample preparation [1].
  • Key Characteristics:
    • Quality: Neat material (analytical standard) [1].
    • Suitability: Suitable for HPLC and GC analysis [1].
    • Mass Shift: M+6, providing a distinct mass signature from the analyte [1].

Workflow for Residue Analysis

The following diagram illustrates the general experimental workflow where this compound is utilized.

Start Sample Collection (Aquaculture Tissue) A Add Internal Standard (LCV-d6) Start->A B Extract Analytes A->B C LC Separation B->C D MS/MS Detection C->D E Data Analysis & Quantification D->E End Report Results E->End

Safety and Handling

Please note the following safety information for this compound [1]:

  • Signal Word: Warning
  • Hazard Classifications:
    • Eye Irritation (Category 2)
    • Skin Irritation (Category 2)
    • Specific Target Organ Toxicity following single exposure (Category 3)
  • Target Organ: Respiratory System
  • Storage: Class 11 (Combustible Solids)

References

triphenylmethane dye deuterated standards

Author: Smolecule Technical Support Team. Date: February 2026

Deuterated Standards and Analytes

The table below summarizes the triphenylmethane dyes and their corresponding deuterated internal standards as used in a validated LC-MS/MS method [1] [2].

Analyte Deuterated Internal Standard Primary Application in the Study
Malachite Green (MG) Deuterated Internal Standard(s) [specific compound not named] Quantification of MG and its metabolite, Leuco Malachite Green (LMG) [1] [2]
Leuco Malachite Green (LMG) Deuterated Internal Standard(s) [specific compound not named]
Crystal Violet (CV) Deuterated Internal Standard(s) [specific compound not named] Quantification of CV and its metabolite, Leuco Crystal Violet (LCV) [1] [2]
Leuco Crystal Violet (LCV) Deuterated Internal Standard(s) [specific compound not named]
Brilliant Green (BG) Deuterated Internal Standard(s) [specific compound not named] Quantification of BG; the study also confirmed the presence of its metabolite, Leuco Brilliant Green (LBG) [1] [2]

The study introduced the use of four different deuterated internal standards to improve the method's quantitative performance, particularly for precision and accuracy. At the time of publication (2011), a deuterated standard for Leuco Brilliant Green (LBG) was not commercially available [1] [2].

Detailed Experimental Protocol

Here is the detailed methodology from the research paper for the determination of triphenylmethane dye residues using deuterated standards [1] [2].

Sample Preparation (Extraction and Clean-up)
  • Extraction Solvent: Acetonitrile
  • Procedure: The analytes are isolated from the sample matrix (e.g., fish tissue) using a liquid-liquid extraction with acetonitrile.
Instrumental Analysis (LC-MS/MS)
  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Positive Electrospray Ionisation (ESI+)
  • Chromatography:
    • Mobile Phase: Consists of acetonitrile and an ammonium formate buffer (pH 4.5).
  • Validation: The method was validated in accordance with EU Commission Decision 2002/657/EC. Key validated parameters included [1]:
    • Accuracy and Precision: Determined at fortification levels of 0.5, 0.75, 1.0, and 2.0 μg/kg.
    • Decision Limit (CCα) and Detection Capability (CCβ): Calculated according to the ISO 11843-2 standard.
    • Matrix Effects: Assessed by applying the method to various aquaculture species.

The following diagram illustrates the complete experimental workflow from sample to analysis:

Sample Sample Liquid-Liquid Extraction\n(Solvent: Acetonitrile) Liquid-Liquid Extraction (Solvent: Acetonitrile) Sample->Liquid-Liquid Extraction\n(Solvent: Acetonitrile) LCMS LCMS Results Results Analyte Isolation Analyte Isolation Liquid-Liquid Extraction\n(Solvent: Acetonitrile)->Analyte Isolation LC-MS/MS Analysis\n(Positive Electrospray Ionisation) LC-MS/MS Analysis (Positive Electrospray Ionisation) Analyte Isolation->LC-MS/MS Analysis\n(Positive Electrospray Ionisation) LC-MS/MS Analysis\n(Positive Electrospray Ionisation)->Results Internal Standards Internal Standards Internal Standards->LC-MS/MS Analysis\n(Positive Electrospray Ionisation) Addition Method Validation Method Validation Method Validation->Results Confirms

Experimental workflow for analyzing triphenylmethane dyes using deuterated internal standards and LC-MS/MS.

Important Considerations for Current Research

  • Dated Information: The core method described was published in 2011. The field of analytical chemistry progresses rapidly, so this protocol should be considered a foundational reference rather than a state-of-the-art guide.
  • Standard Availability: The study notes that a standard for Leuco Brilliant Green (LBG) was not commercially available at the time. This may have changed. I recommend you check the current catalogs of major chemical and standard suppliers to confirm the availability of all necessary deuterated compounds today.
  • Protocol Adaptation: If you plan to use this method, it will likely require optimization and re-validation for your specific laboratory equipment, reagents, and sample types.

References

Leucocrystal Violet-d6 general description and overview

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Application Profile

The table below summarizes the fundamental identifiers and primary uses of Leucocrystal Violet-d6.

Category Details
CAS Number 1173023-92-1 [1] [2] [3]
Molecular Formula C₂₅H₂₅D₆N₃ [2] [3] [4]
Molecular Weight 379.57 g/mol [2] [3] [4]
IUPAC Name 4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline [4]
Primary Application Serves as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for determining Leucocrystal Violet and other triphenylmethane dyes (like Malachite Green and Crystal Violet) in aquaculture products (e.g., rainbow trout) [1] [5].

| Quality & Storage | • Grade: Analytical Standard [1]Form: Neat [1]Storage Temp: 20°C [3] [4]Shelf Life: Limited; expiry date provided on the label [1] |

Experimental Protocol for Residue Analysis

The following experimental workflow, established for detecting triphenylmethane dye residues in aquaculture products, has been approved as an AOAC Official First Action method [5].

Experimental workflow for LC-MS/MS analysis

Key Method Performance Characteristics

The method is designed to operate in an analytical range of 0.5 to 2.0 μg/kg, which aligns with the European Union's minimum required performance limit of 2.0 μg/kg for these banned substances [5].

  • Accuracy: Recovery rates for fortified samples range from 100.1% to 109.8% [5].
  • Precision: Intraday precision (Repeatability) ranges from 2.0% to 10.3% RSD, and interday precision (Over 3 days) ranges from 1.9% to 10.6% RSD [5].

Handling and Safety Information

The table below outlines the safety classification and handling precautions for this substance.

Aspect Description
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction) [3]. Other classifications also list it as a specific target organ toxin (STOT SE 3) affecting the respiratory system [1].

| Precautionary Measures | • Personal Protection: Wear protective gloves, eye protection (face shield/safety glasses), and consider a full-face respirator depending on risk assessment [3]. • Handling: Avoid contact with skin, eyes, and inhalation of vapour or mist. Handle in accordance with good industrial hygiene and safety practice [3]. • Storage: Keep container tightly closed in a cool, dry, and well-ventilated place [3]. | | Incompatibilities | Oxidizing agents, Reducing agents, and Water [3]. |

Key Takeaways for Researchers

  • Critical Role in Quantitation: this compound is essential for ensuring the accuracy and precision of residue monitoring programs for banned dyes in the food industry, particularly in aquaculture [1] [5].
  • Robust and Validated Method: The established LC-MS/MS method using this internal standard is rigorously tested and meets international regulatory standards [5].
  • Careful Handling Required: As a laboratory chemical, appropriate safety measures must be in place to handle this compound due to its potential for causing skin, eye, and respiratory irritation [1] [3].

References

Deuterated Internal Standards in Aquaculture Analysis: A Case Study

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 study directly addresses your topic, developing a method for analyzing isoeugenol (a fish sedative) in aquaculture products using d3-eugenol as a deuterated internal standard [1].

The research highlights a critical challenge: the analyte, isoeugenol, was found to be relatively unstable in the presence of water. The use of a deuterated standard was essential to compensate for this instability and any potential losses during the complex sample preparation, which involved homogenizing fish samples with water [1].

The table below summarizes the performance characteristics of the developed method using the deuterated internal standard:

Parameter Performance in Aquaculture Matrices (shrimp, tilapia, salmon)
Method Headspace Solid-Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [1]
Internal Standard d3-eugenol [1]
Detection Limits < 15 ng/g [1]
Accuracy (Recovery) 97-99% [1]
Precision (RSD) 5-13% [1]
Linearity (R²) > 0.98 [1]

Core Principles for Method Development

The following principles, while not all sourced from aquaculture-specific papers, are foundational to successfully employing deuterated internal standards in analytical methods.

  • The Role of a Deuterated Internal Standard: A deuterated internal standard is a version of the target analyte where some hydrogen atoms (¹H) are replaced with deuterium (²H). It is added in a known amount at the start of sample preparation to correct for variability in extraction efficiency, injection volume, and ionization in the mass spectrometer [2]. Because its chemical properties are nearly identical to the analyte, any loss or variation affecting the analyte will similarly affect the internal standard, making the response ratio (analyte IS / internal standard IS) a reliable measure of concentration [3].

  • When to Use an Internal Standard: An internal standard is most beneficial in methods with multiple, complex sample preparation steps where volumetric recovery can vary, such as in liquid-liquid extraction or solid-phase extraction [3]. It is generally not needed for simple sample dilution where modern autosamplers provide high precision [3].

  • Selecting an Appropriate Standard: The ideal deuterated internal standard should be as chemically similar as possible to the target analyte to ensure it co-elutes chromatographically and responds similarly during analysis [2]. It must also contain enough deuterium atoms to produce a mass shift that avoids interference from the natural isotopic distribution of the analyte [2].

Proposed Workflow for Aquaculture Analysis

The following diagram synthesizes the information from the search results into a generalized, high-level workflow for developing an analytical method using a deuterated internal standard for aquaculture.

Start Start Method Development IS_Selection Select Deuterated Internal Standard Start->IS_Selection Sample_Prep Sample Homogenization & Preparation (Add IS at beginning of process) IS_Selection->Sample_Prep Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Prep->Analysis Data_Processing Data Processing & Quantification (Based on Analyte/IS Response Ratio) Analysis->Data_Processing Validation Method Validation Data_Processing->Validation

References

Leucocrystal Violet-d6 solubility and stability properties

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical and Physical Properties

The table below summarizes the core identifiers and physical properties of Leucocrystal Violet-d6 (CAS 1173023-92-1) [1] [2] [3].

Property Value
CAS Number 1173023-92-1 [1] [2] [3]
Molecular Formula C₂₅H₂₅D₆N₃ [1] [2]
Molecular Weight 379.57 - 379.570710668 g/mol [1] [2]
Purity ≥98.04% (HPLC) [3]
Appearance (Solid) Off-White to Light Grey solid [1]
Melting Point >139 °C (with decomposition) [1]
Storage Temperature 2-8 °C (Refrigerated); in the dark/amber vial [1] [2] [3]
Expiry Date Based on one batch analysis: May 1, 2030 [3]

Solubility and Solution Properties

This compound is commonly available as a standard solution. The table below details its solubility and prepared solution characteristics [2].

Property Description / Value
Solubility (Solid) Slightly soluble in Chloroform; Very slightly soluble in Ethyl Acetate [1].
Common Solution Form Prepared in Acetonitrile [2].
Solution Concentration 100 µg/mL and 1000 ppm solutions are available [1] [2].
Solution Appearance Clear, colorless liquid [2].
Solution Storage 4 °C [2].

Stability, Handling, and Safety

Proper handling is crucial due to the compound's stability concerns and the hazards of its solvent.

  • Stability and Integrity: The material is sensitive to light and air [1] [4]. It is recommended to open the vial at room temperature only, and handling the material under an inert gas is strongly advised to maintain integrity. The overall purity can be guaranteed only if the substance is handled under proper conditions and stored correctly in the originally closed flask [3].
  • Hazard Information (for Solution): The acetonitrile solution is classified as [2]:
    • Highly flammable (H225).
    • Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).
    • Causes serious eye irritation (H319).
  • Safe Handling Practices [2]:
    • Personal Protective Equipment (PPE): Wear gloves, protective clothing, and eye/face protection.
    • Engineering Controls: Use in a well-ventilated area and avoid breathing vapor or mist.
    • Ignition Sources: Keep away from heat, sparks, and open flames. No smoking.

Key Application Workflow

Leucocrystal Violet and its deuterated form are used as a reagent in a catalytic reaction with blood for forensic enhancement. The following diagram illustrates the core principle of this reaction, which also applies to the deuterated compound.

G LCV Colorless LCV Solution Product Crystal Violet Dye (Purple/Violet Color) LCV->Product Catalytic Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Product Catalytic Oxidation Catalyst Hemoglobin in Blood Catalyst->Product Catalyzes

To utilize this reaction, here is a validated formulation and procedure for preparing the working reagent, adapted from forensic protocols [5].

Reagent Formulation
  • Dissolve 10 grams of 5-sulphosalicylic acid in 500 mL of 3% Hydrogen Peroxide.
  • Add and dissolve 4.4 grams of Sodium Acetate.
  • Add and dissolve 1.1 grams of Leuco Crystal Violet (or the deuterated form, LCV-d6) using a magnetic stirrer.

> Note: If the LCV crystals have turned yellow instead of white, they should not be used, and a fresh supply must be obtained [5].

Application Protocol
  • Storage: The mixed solution should be stored in dark-colored glassware and refrigerated, where it remains stable for several months [5].
  • Use: The solution can be applied by lightly spraying or immersion. The color reaction upon contact with blood is nearly instantaneous [5].

References

LC-MS/MS leucocrystal violet-d6 internal standard protocol

Author: Smolecule Technical Support Team. Date: February 2026

Leucocrystal Violet-d6 Internal Standard Overview

This compound (LCV-d6) is a deuterated analog of leucocrystal violet. Its primary application is serving as an internal standard (IS) to correct for analyte loss and signal variability during sample preparation and analysis [1].

The table below summarizes its key characteristics:

Property Description
Primary Application Internal standard for Leucocrystal Violet (LCV) and related triphenylmethane dyes [1].
Specific Use Quantification of triphenylmethane dyes (e.g., crystal violet, leucocrystal violet) in aquaculture products and animal tissues (e.g., rainbow trout, salmon, chicken) by LC-MS/MS [1] [2].
Technical Approach Used with isotope dilution methods and extracted-matrix calibration to compensate for matrix effects and analyte loss [2].
Key Benefit Corrects for variability from sample preparation, ionization suppression/enhancement (matrix effects), and instrument response fluctuation [3] [4].

Detailed LC-MS/MS Protocol for Animal Tissues

This protocol is adapted from a published method for determining triphenylmethane dyes and their metabolites in animal tissues like salmon and chicken [2].

Reagents and Materials
  • Analytical Standards: this compound (Sigma-Aldrich, product code 32834), crystal violet, leucocrystal violet, and other target dyes [1] [2].
  • Solvents: LC-MS grade methanol, acetonitrile, and water.
  • Chemicals: Formic acid, ammonium formate, hexanes, anhydrous magnesium sulfate, hydroxylamine hydrochloride, ascorbic acid.
  • Labware: Polypropylene centrifuge tubes (15 mL, 50 mL), disposable syringes, 0.22 µm syringe filters, amber autosampler vials.
Solution Preparation
  • Stock and Working Solutions: Prepare stock solutions of analyte standards and LCV-d6 in acetonitrile at approximately 1 mg/mL. Dilute to prepare mixed working standard solutions and a working internal standard solution (e.g., 40 ng/mL). Store all solutions at -20°C in amber vials to protect from light [2].
Sample Preparation and Extraction Workflow

The sample preparation process involves homogenization, extraction, and purification before LC-MS/MS analysis, as shown in the following workflow:

G start Start: Homogenized Tissue Sample step1 Spike with LCV-d6 IS and Fortify with Analytes start->step1 check Equilibrate for 15 min (Protect from Light) step1->check step2 Add Acidified Acetonitrile (1% Formic Acid) and MgSO₄ step3 Vortex and Shake Vigorously step2->step3 step4 Centrifuge step3->step4 step5 Transfer Supernatant and Evaporate to Dryness step4->step5 step6 Reconstitute in Acidified Acetonitrile (0.1% Formic Acid) step5->step6 step7 Chill at -20°C and Re-centrifuge step6->step7 step8 Filter through 0.22 µm Filter step7->step8 end LC-MS/MS Analysis step8->end check->step2

Detailed Extraction Steps:

  • Weigh and Spike: Weigh 2.00 g (±0.02 g) of homogenized tissue into a 50 mL centrifuge tube. Spike all samples (including calibrators) with 100 µL of the working LCV-d6 internal standard solution. Fortify calibration samples with appropriate working standard solutions [2].
  • Equilibrate: Allow samples to equilibrate for 15 minutes while protected from light [2].
  • Extract: Add 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g of anhydrous magnesium sulfate to each tube. Vortex mix for 1 minute, then shake for 15 minutes [2].
  • Separate: Centrifuge for 8 minutes at 4000 rpm and 4°C. Transfer the supernatant to a clean 15 mL tube [2].
  • Concentrate: Evaporate the supernatant to dryness under a stream of nitrogen gas at 50°C [2].
  • Reconstitute and Cleanup: Reconstitute the dried extract with 0.8 mL of acidified acetonitrile (0.1% formic acid). Vortex for 1 minute. Chill the solution at -20°C for 30 minutes, then centrifuge again for 6 minutes at 4000 rpm and 4°C [2].
  • Filter: Filter the final extract through a 0.22 µm filter into an amber autosampler vial for LC-MS/MS analysis [2].
LC-MS/MS Analytical Conditions
  • Chromatography:
    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.0 µm).
    • Mobile Phase: Water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate.
    • Gradient: A fast gradient elution can be used to reduce analysis time [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM). Two specific MS/MS transitions are selected for each analyte for confirmatory purposes [2].
Quantification and Calibration
  • Calibration Model: Use extracted-matrix calibration in combination with isotope dilution [2].
  • Procedure: Prepare calibrants by spiking blank matrix with known concentrations of analyte standards and a fixed amount of LCV-d6, then process them through the entire sample preparation workflow. This corrects for matrix effects and recovery losses [2].
  • Calculation: The analyte concentration is determined by comparing the response ratio (analyte/IS) in the sample to the calibration curve of response ratios in the calibrants [3].

Key Method Validation Parameters

For any LC-MS/MS method to be considered reliable, it must undergo rigorous validation. The table below outlines the essential characteristics to evaluate, drawing from general guidelines for LC-MS/MS assays [5] [6].

Validation Characteristic Description & Evaluation
Accuracy Closeness of measured value to true value. Assessed by spiking analytes at known concentrations and comparing measured vs. expected values. Results should be within ±15% of the nominal value [6].
Precision Degree of agreement between repeated measurements. Includes within-run and between-run precision, expressed as coefficient of variation (%CV), which should typically be ≤15% [6].
Specificity Ability to measure the analyte in the presence of other components. Demonstrated by analyzing blank matrix from at least six different sources and showing no significant interference [6].
Linearity Ability to produce results proportional to analyte concentration. A calibration curve with at least 5 non-zero calibrators (e.g., 0.1 to 5.0 µg/kg) is recommended. The coefficient of determination (R²) should be ≥0.99 [5] [6].
Recovery Extraction efficiency of the analyte from the matrix. Evaluated by comparing the response of an analyte spiked before extraction to one spiked after extraction [6].
Matrix Effect Ionization suppression or enhancement caused by the sample matrix. Assessed by comparing the response of an analyte in post-extract spiked matrix to its response in a neat solution. The use of a stable isotope IS like LCV-d6 is the best correction strategy [4] [6].
Stability Analyte stability under storage and processing conditions. Should evaluate short-term (bench-top), long-term (storage), and processed sample stability [6].

Internal Standard Best Practices

Using an internal standard correctly is critical for data quality. Here are key considerations based on general LC-MS/MS best practices [3] [4]:

  • Choice of IS: A stable isotope-labeled internal standard (SIL-IS) like LCV-d6 is the gold standard. It behaves almost identically to the native analyte during extraction, chromatography, and ionization, providing the best correction for matrix effects [4].
  • Timing of Addition: The internal standard should be added as early as possible in the sample preparation process, typically before the extraction solvents. This allows it to track and correct for analyte losses throughout the entire procedure [4].
  • Monitoring IS Response: The response (peak area) of the IS should be consistent across all samples in a batch. Significant deviations in individual samples may indicate pipetting errors, while systematic drift across a batch may signal instrument performance issues. Investigating these anomalies is crucial for data integrity [4].

Conclusion

This protocol outlines a robust approach for quantifying triphenylmethane dyes like leucocrystal violet in complex animal tissue matrices using LCV-d6 as a stable isotope-labeled internal standard. The core of the method's reliability lies in combining extracted-matrix calibration with isotope dilution, which effectively compensates for matrix effects and variable analyte recovery. Adherence to general LC-MS/MS validation guidelines for parameters like accuracy, precision, and specificity is essential to ensure the method is fit for its intended purpose, such as regulatory compliance monitoring in food safety.

References

Comprehensive Application Notes and Protocols for Determination of Triphenylmethane Dyes in Animal Tissues Using Leucocrystal Violet-d6 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Triphenylmethane dyes, including Malachite Green (MG), Crystal Violet (CV), and Brilliant Green (BG), have been widely used in aquaculture for over 80 years as effective antimicrobial, antifungal, and antiparasitic agents. These compounds are rapidly absorbed into fish tissue and metabolized to their reduced leuco forms: Leucomalachite Green (LMG), Leucocrystal Violet (LCV), and similar metabolites. Both parent compounds and their metabolites accumulate in adipose tissue of fish and can persist for several months, raising significant food safety concerns [1] [2]. Due to demonstrated carcinogenic and mutagenic properties, these dyes have been prohibited for use in food-producing animals in many countries, including the United States and European Union member states. Regulatory agencies have established strict monitoring requirements, with the EU setting a minimum required performance limit (MRPL) of 2 μg/kg for the sum of MG and LMG, and the USFDA establishing a minimum sensitivity of 1 μg/kg for regulatory testing [1] [2].

The analysis of triphenylmethane dyes presents particular challenges due to their transformation into metabolites and the complex nature of biological matrices. Leucocrystal violet-d6 (LCV-d6), a deuterium-labeled internal standard, plays a critical role in ensuring accurate quantification by compensating for analyte loss during sample preparation and matrix effects during instrumental analysis. This protocol describes a robust, sensitive, and efficient method for simultaneous determination of triphenylmethane dyes and their metabolites in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been optimized to reduce analysis time, solvent consumption, and laboratory costs while maintaining compliance with regulatory requirements [1] [2].

Experimental Design and Principles

Method Overview and Strategic Approach

The methodological approach centers on simultaneous extraction of multiple triphenylmethane dyes and their metabolites from animal tissue samples followed by LC-MS/MS analysis with isotope dilution quantification. The core innovation lies in employing extracted-matrix calibration in combination with stable isotope-labeled internal standards (specifically this compound and others) to correct for matrix effects and preparation losses. This strategy significantly enhances measurement accuracy compared to traditional external calibration methods. The method has been specifically designed to simplify sample preparation by reducing the number of steps and eliminating the need for solid-phase extraction (SPE) clean-up, which has been a time-consuming bottleneck in previous methodologies [1] [2].

The principle of chemical equivalence but mass distinction underpins the use of deuterated internal standards like LCV-d6. These standards possess nearly identical chemical properties to their non-deuterated analogs, ensuring similar extraction efficiency and chromatographic behavior, while being distinguishable by mass spectrometry due to their higher molecular weight. This approach provides a reliable means to correct for variability in extraction efficiency, ionization suppression, and instrument response drift. The method demonstrates particular advantage in its short chromatographic run time of less than 6 minutes, representing an improvement of more than one-third compared to prior published methods, thereby significantly increasing sample throughput for routine analysis [1].

Materials and Reagents

Table 1: Chemical Standards and Reagents Required for Analysis

Category Specific Items Specifications Purpose
Analytical Standards MG oxalate salt, LMG, CV, LCV, BG Purity ≥90% Target analytes for quantification
Internal Standards LCV-d6, LMG-d5, CV-d6, MG-d5 Purity ≥90%, deuterated Quantification control
Solvents Acetonitrile, Methanol, Water LC-MS grade Extraction and mobile phase
Additives Formic acid, Ammonium formate HPLC or LC-MS grade Mobile phase modifiers
Other Chemicals Hydrochloric acid, Ascorbic acid, Magnesium sulfate Analytical grade Sample processing

All triphenylmethane dye standards and their deuterated internal standards should be stored at -20°C in amber vials to protect from light. Stock solutions (1 mg/mL) are prepared in acetonitrile and have demonstrated stability for at least three months when properly stored. Working solutions are prepared by appropriate dilution in acetonitrile and should be prepared fresh daily to ensure accuracy [1] [2].

Sample Preparation Protocol

Tissue Sample Preparation
  • Homogenization: Begin by homogenizing animal tissue samples (salmon, trout, chicken, etc.) in a food processor with dry ice to obtain a uniform powder. The dry ice facilitates the grinding process and prevents sample thawing. Store the homogenized samples at -20°C overnight to allow residual dry ice to sublimate, then maintain at -20°C until analysis [2].

  • Calibrant Preparation: Weigh 2.00 g (±0.02 g) of homogenized blank matrix (certified organic tissue) into each of nine 50 mL disposable centrifuge tubes. Spike each sample with 100 μL of working internal standard solution (containing LCV-d6 and other isotope-labeled standards at 40 ng/mL) and then fortify with 100 μL aliquots of working standard solutions to create a calibration curve ranging from 0-5 μg/kg. Allow the calibrants to equilibrate for 15 minutes while protected from light to ensure proper interaction with the matrix [2].

  • Test Sample Preparation: For actual test samples, weigh 2.00 g (±0.02 g) of homogenized tissue into a 50 mL centrifuge tube. Spike with 100 μL of the same working internal standard solution used for calibrants and allow to equilibrate for 15 minutes protected from light. This consistent use of internal standards ensures that matrix effects are compensated throughout the analytical process [2].

Extraction and Clean-up Procedure
  • Extraction: Add 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g anhydrous magnesium sulfate to each sample tube. The acidified acetonitrile facilitates the extraction of both parent dyes and their metabolites, while magnesium sulfate helps in water removal. Vortex mix each sample for 1 minute, then shake using a multitube vortexer for 15 minutes to ensure complete extraction. Centrifuge the samples for 8 minutes at 4°C and 4000 rpm to separate the organic layer [2].

  • Concentration and Clean-up: Transfer the supernatant to a clean 15-mL centrifuge tube and evaporate to dryness at 50°C under a stream of nitrogen gas. Reconstitute the dried extract with 0.8 mL of acidified acetonitrile (0.1% formic acid) and vortex for 1 minute. To further clean the extract, chill the samples at -20°C for 30 minutes, then centrifuge for 6 minutes at 4°C and 4000 rpm. This cryogenic clean-up step helps precipitate remaining lipids and proteins without the need for solid-phase extraction. Finally, filter the supernatant through a 0.22 μm filter into an amber autosampler vial for LC-MS/MS analysis [2].

The following workflow diagram illustrates the complete sample preparation process:

G Start Start Sample Preparation Homogenize Homogenize tissue with dry ice Start->Homogenize Weigh Weigh 2.00 g sample Homogenize->Weigh AddIS Add internal standards (LCV-d6, LMG-d5, etc.) Weigh->AddIS Equilibrate Equilibrate 15 min (protect from light) AddIS->Equilibrate Extract Extract with 8 mL acidified ACN + 1g MgSO4, vortex 1 min Equilibrate->Extract Shake Shake 15 min Extract->Shake Centrifuge1 Centrifuge 8 min at 4°C Shake->Centrifuge1 Transfer Transfer supernatant Centrifuge1->Transfer Evaporate Evaporate to dryness under N2 at 50°C Transfer->Evaporate Reconstitute Reconstitute in 0.8 mL 0.1% formic acid in ACN Evaporate->Reconstitute Chill Chill at -20°C for 30 min Reconstitute->Chill Centrifuge2 Centrifuge 6 min at 4°C Chill->Centrifuge2 Filter Filter through 0.22 μm Centrifuge2->Filter Analyze LC-MS/MS Analysis Filter->Analyze

LC-MS/MS Analysis

Chromatographic Conditions

Table 2: Optimized LC Conditions for Triphenylmethane Dye Separation

Parameter Specification Alternative Purpose
Column C18, 100 × 2.1 mm, 3.0 μm Similar C18 column Analyte separation
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate Buffer/acetic acid systems Aqueous component
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate Acetonitrile with modifiers Organic component
Gradient Program 0 min: 20% B → 4 min: 95% B → 5 min: 95% B → 5.1 min: 20% B Time-based optimization Efficient elution
Flow Rate 0.3 mL/min 0.2-0.5 mL/min Column efficiency
Injection Volume 5-10 μL Depending on sensitivity Sample introduction
Run Time 6 minutes Method-dependent High throughput

The chromatographic method has been optimized to achieve complete separation of all analytes in less than 6 minutes, significantly improving throughput compared to conventional methods requiring longer run times. The use of methanol instead of acetonitrile in the mobile phase reduces operational costs while maintaining excellent separation efficiency. The addition of ammonium formate and formic acid to both mobile phases enhances ionization efficiency and improves peak shape [1] [2].

Mass Spectrometric Parameters
  • Ionization Source: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following typical source parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The positive ionization mode provides optimal sensitivity for triphenylmethane dyes which readily form positive ions in solution [1].

  • MRM Transitions: For each analyte and internal standard, monitor two multiple reaction monitoring (MRM) transitions to provide sufficient identification points as required by Commission Decision 657/2002/EC. The primary transition is used for quantification, while the secondary transition serves for confirmation. Specific MRM transitions for LCV-d6 should be optimized during method development, building upon the transitions established for native LCV (m/z 373.4→238.2 and 373.4→356.3) with appropriate mass shift for the deuterated form [1] [2].

Table 3: Example MRM Transitions for Target Analytes and Internal Standards

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Function
LCV 373.4 238.2 356.3 Quantification
LCV-d6 379.5 244.2 362.3 Internal Standard
LMG 331.4 239.2 316.3 Quantification
LMG-d5 336.4 244.2 321.3 Internal Standard
MG 329.4 313.3 208.2 Quantification
CV 372.4 356.3 340.3 Quantification

Data Analysis and Quantification

Calibration Approach

The method employs an extracted-matrix calibration approach combined with isotope dilution quantification to address matrix effects and preparation losses. Calibration curves are prepared by fortifying blank matrix with known concentrations of target analytes (0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 2.5, and 5.0 μg/kg) and a fixed concentration of internal standards (2.0 μg/kg). The ratio of analyte peak area to corresponding internal standard peak area is plotted against concentration to generate calibration curves. This approach effectively compensates for matrix effects that can suppress or enhance analyte ionization in the mass spectrometer source [2].

For each analyte, the corresponding deuterated internal standard is used for quantification: LCV-d6 for LCV, LMG-d5 for LMG, CV-d6 for CV, and MG-d5 for MG. The use of structurally-matched internal standards ensures similar extraction efficiency and ionization behavior between the calibrants and native compounds in test samples. The method demonstrates excellent linearity across the calibration range with correlation coefficients (r²) typically greater than 0.995, ensuring reliable quantification at levels approaching the regulatory limits [1] [2].

Quality Control Measures
  • System Suitability: Before sample analysis, inject a system suitability test mixture containing all target analytes at a concentration corresponding to the mid-range calibration standard (typically 1.0 μg/kg). Evaluate retention time stability (RSD < 2%), peak area response (RSD < 15%), and chromatographic peak shape. This ensures the LC-MS/MS system is performing optimally before sample analysis.

  • Quality Control Samples: Include procedural blanks (laboratory reagent blanks) to confirm the absence of contamination in reagents and materials. Analyze matrix spikes at low (0.5 μg/kg) and high (2.0 μg/kg) concentrations in each batch to monitor method performance. The use of certified reference materials or participation in proficiency testing schemes is recommended to verify method accuracy when available.

  • Acceptance Criteria: Establish predefined acceptance criteria for quality control samples, typically requiring accuracy values of 70-120% and precision RSD < 20% at the lowest concentration level. For confirmatory analysis, the ion ratio between the two MRM transitions should be within ±20% of the average value observed in calibration standards [2].

Method Validation and Performance

Validation Parameters and Results

Table 4: Method Validation Data for Triphenylmethane Dyes in Animal Tissues

Analyte LOQ (μg/kg) Recovery (%) Precision (RSD%) Matrix Effect (%)
MG 0.05 85-95 5-8 -15 to +10
LMG 0.05 88-98 6-9 -10 to +12
CV 0.05 82-94 7-10 -12 to +8
LCV 0.05 86-96 5-8 -8 to +15
BG 0.05 80-92 8-12 -20 to +5

The method has been rigorously validated according to international guidelines, demonstrating excellent sensitivity with limits of quantification (LOQ) of 0.05 μg/kg for all analytes, well below the regulatory limits set by the EU (2 μg/kg) and USFDA (1 μg/kg). The extraction efficiency, evaluated by comparing the response of fortified samples before extraction to post-extraction spiked samples, typically ranges from 80-98% across all analytes. Method precision, expressed as relative standard deviation (RSD%) of repeated measurements, is generally below 12% even at the lowest calibration level, indicating robust performance suitable for regulatory testing [1] [2].

Specificity and Selectivity

The method demonstrates high specificity with no significant interference observed from endogenous compounds in various animal tissue matrices including salmon, trout, and chicken. The use of two MRM transitions for each analyte provides four identification points as required by EU Commission Decision 657/2002/EC for confirmatory methods. The ion ratio between the two transitions remains consistent across different concentration levels and matrix types, with variations typically within ±20%. The retention time stability for each analyte in actual samples deviates by less than ±2% compared to calibration standards, further enhancing method reliability for confirmatory analysis [1] [2].

Application Notes

Troubleshooting and Optimization
  • Reduced Recovery Efficiency: If analyte recovery falls below acceptable levels (typically <70%), check the pH of the extraction solvent. The acidified acetonitrile (1% formic acid) is critical for efficient extraction of both parent dyes and metabolites. Verify the concentration of formic acid in the extraction solvent and prepare fresh if necessary. Also ensure adequate shaking time (15 minutes) to achieve complete extraction.

  • Matrix Effects: Significant matrix suppression or enhancement (>25%) can affect quantification accuracy. If matrix effects are observed despite the use of isotope dilution, consider implementing additional clean-up steps such as a freezing-out lipid removal extension where samples are maintained at -20°C for 2 hours instead of 30 minutes. Alternatively, slight dilution of final extracts with mobile phase A may reduce matrix effects while maintaining sufficient sensitivity.

  • Chromatographic Performance: If peak shape deteriorates or retention times shift significantly, check the mobile phase composition and column condition. The C18 column should be flushed regularly with strong solvent to remove accumulated matrix components. When using methanol instead of acetonitrile, note that backpressure will be approximately twice as high, so adjust flow rates accordingly to maintain column stability [1] [2].

Practical Considerations for Different Matrices

The method has been successfully applied to various animal tissues including rainbow trout, salmon, catfish, and chicken. For particularly fatty tissues (e.g., salmon with high lipid content), additional clean-up may be beneficial. A modified QuEChERS approach incorporating dispersive SPE with C18 or PSA sorbents can be implemented without significantly increasing analysis time. For tissues with high pigment content (e.g., certain fish skins), ensure adequate protection from light during sample preparation to prevent analyte degradation. When analyzing processed animal products (e.g., smoked or cooked tissues), include additional control samples as the matrix composition may affect extraction efficiency [1] [2].

Conclusion

The presented method provides a robust, sensitive, and efficient approach for simultaneous determination of triphenylmethane dyes and their metabolites in animal tissues using this compound as an internal standard. The simplified sample preparation protocol eliminates the need for solid-phase extraction while maintaining excellent clean-up efficiency through cryogenic precipitation. The short chromatographic run time of 6 minutes represents a significant improvement in sample throughput compared to conventional methods. The use of extracted-matrix calibration combined with isotope dilution ensures accurate quantification even in complex sample matrices. The method fully complies with regulatory requirements for monitoring these prohibited substances in food-producing animals, with sensitivity exceeding the minimum requirements established by the EU and USFDA. This protocol offers a practical solution for routine testing laboratories involved in food safety monitoring and regulatory compliance [1] [2].

References

Analytical Method for Leucocrystal Violet-D6 by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a confirmatory quantitative method for the determination of Leucocrystal Violet-D6 (LCV-D6) in animal tissues, adapted from validated approaches for triphenylmethane dyes [1] [2]. The method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high selectivity and accuracy.

1. Principle Samples are extracted with acidified acetonitrile. The extract is purified and concentrated before analysis by LC-MS/MS with positive electrospray ionization (+ESI). Quantification uses an extracted-matrix calibration curve with the deuterated internal standard to compensate for matrix effects and analyte loss [2].

2. Reagents and Materials

  • Analytical Standards: this compound (CAS 1173023-92-1, high purity >99.0%) [3].
  • Internal Standards: Suitable isotope-labeled internal standards (e.g., Leuco-malachite green-D5, Crystal violet-D6) [1] [2].
  • Solvents: LC-MS grade Acetonitrile and Methanol, LC-MS grade Water [1] [2].
  • Chemicals: Formic acid, Ammonium formate, Hydroxylamine hydrochloride, Ascorbic acid, Anhydrous Magnesium Sulfate [2].
  • Consumables: Disposable polypropylene centrifuge tubes (15 mL, 50 mL), syringe filters (0.22 μm), amber autosampler vials [2].

3. Equipment

  • HPLC System: Ultra-high-pressure liquid chromatography (UHPLC) system capable of handling gradients [2].
  • Mass Spectrometer: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) [1].
  • Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 3.0 μm) [2].
  • Supporting Equipment: Centrifuge, vortex mixer, nitrogen evaporator.

4. Safety Considerations Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE). Consult Safety Data Sheets (SDS) for all chemicals.


Experimental Protocol

Sample Preparation Workflow

The sample preparation workflow can be visualized as follows:

workflow start Start with Homogenized Tissue step1 Weigh 2.00 g ± 0.02 g sample start->step1 step2 Spike with 100 µL Internal Standard (40 ng/mL) step1->step2 step3 Equilibrate 15 min (Protect from light) step2->step3 step4 Add 8 mL Acidified ACN (1% Formic Acid) & 1.0 g MgSO₄ step3->step4 step5 Vortex 1 min, Shake 15 min step4->step5 step6 Centrifuge 8 min at 4°C, 4000 rpm step5->step6 step7 Transfer Supernatant, Evaporate to Dryness at 50°C under N₂ step6->step7 step8 Reconstitute with 0.8 mL Acidified ACN (0.1% Formic Acid) step7->step8 step9 Vortex 1 min, Chill at -20°C for 0.5 h step8->step9 step10 Centrifuge 6 min at 4°C, 4000 rpm step9->step10 step11 Filter through 0.22 µm filter into amber vial step10->step11 end LC-MS/MS Analysis step11->end

Standard and Calibrant Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve LCV-D6 standard in acetonitrile. Store at -20°C in amber vials [2].
  • Working Solutions: Prepare mixed working standard solutions in acetonitrile by serial dilution.
  • Extracted Matrix Calibrants: Fortify 2.00 g of blank homogenized tissue with working solutions to create a calibration curve (e.g., 0.05 - 5.0 µg/kg). Spike all calibrants with internal standard [2].
Chromatographic Separation

Optimal separation is achieved using the following conditions, which provide a total run time of less than 6 minutes [1]:

Parameter Specification
Column C18 (e.g., 100 mm x 2.1 mm, 3.0 µm) [2]
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate [2]
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate [2]
Gradient Program Time (min) / %B: 0/50 → 2.0/95 → 4.0/95 → 4.1/50 → 6.0/50 [1]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 °C [1]
Injection Volume 5 - 10 µL [2]
Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer. The key parameters are summarized below:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (+ESI) [1]
Ion Source Temp. Set according to instrument optimization
Nebulizer Gas Set according to instrument optimization
Dwell Time ≥ 50 ms per transition [1]
MRM Transitions Quantification & Qualification transitions must be established for LCV-D6 [2]

Method Validation Data

Typical validation parameters, based on methods for similar dyes, should be demonstrated for LCV-D6.

Table 1. Typical Method Validation Parameters

Validation Parameter Target Performance
Linearity Range 0.05 - 5.0 µg/kg [2]
Correlation Coefficient (r²) > 0.995
Recovery (Accuracy) 70 - 120% [2]
Repeatability (Precision, RSD) < 20% at LOQ, < 15% at other levels [2]
Limit of Quantification (LOQ) ≤ 0.05 µg/kg (or as required by regulation) [2]
Limit of Detection (LOD) Approximately 1/3 of the LOQ
Matrix Effect Evaluated and compensated using internal standard [2]

HPLC Method Adjustment Guidance

According to USP General Chapter <621>, certain adjustments to a compendial method are allowable without full revalidation, provided system suitability criteria are met [4] [5]. This is useful for method adaptation.

Table 2. Allowable Adjustments for HPLC Methods per USP <621>

Parameter Allowable Adjustment Range
Column Length (L) ± 70%
Particle Size (dp) Decrease by up to 50%
L/dp Ratio -25% to +50% of the original ratio [4]
Flow Rate ± 50%
Injection Volume Decrease as far as consistent with required precision and LOD
Mobile Phase pH ± 0.2 units
Buffer Concentration ± 10% (absolute change not to exceed ± 10 mM)
Column Temperature ± 10 °C
Gradient Timing Proportional changes to each step within ± 30% relative

The logical process for adapting an existing HPLC method using these allowances is shown below:

adjustments A Start with Original Monograph Method B Calculate New Parameters Within USP <621> Allowances A->B C Adjust Column Dimensions (L, dp, L/dp ratio) B->C D Adjust Flow Rate (± 50%) B->D E Adjust Gradient Timetable (Proportionally ± 30%) B->E F Adjust Injection Volume (Decrease if needed) B->F G Run Method with System Suitability Test C->G D->G E->G F->G H Pass SST? (Resolution, Tailing, RSD) G->H I Method Verified for Intended Use H->I Yes J Perform Additional Verification Tests H->J No J->I

Discussion and Applications

  • Method Optimization: The use of methanol instead of acetonitrile in the mobile phase can reduce costs for routine testing laboratories without compromising performance [2].
  • Critical Considerations:
    • Light Sensitivity: Triphenylmethane dyes and their metabolites are light-sensitive. All standards and samples must be protected from light during preparation and analysis [2].
    • Matrix Effects: The use of extracted-matrix calibrants in combination with isotope dilution is crucial for accurate quantification, as it compensates for matrix effects and analyte loss during sample preparation [2].
    • System Suitability: Compliance with system suitability requirements (resolution, tailing factor, repeatability) is mandatory after any method adjustment to verify performance [4] [5].

This detailed protocol provides a robust foundation for the sensitive and selective determination of this compound in complex matrices using LC-MS/MS, incorporating flexibility for method adaptation within regulatory guidelines.

References

Application Notes: Analysis of Leucocrystal Violet-d6 in Animal Tissue

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a highly sensitive and selective method for the quantification of leucocrystal violet (LCV) residues in animal tissue, such as fish and trout muscle, using leucocrystal violet-d6 (LCV-d6) as an internal standard. The method is adapted from published procedures for related triphenylmethane dyes like malachite green and gentian violet [1].

Introduction and Principle

Leucocrystal violet is a triphenylmethane dye. Regulatory control requires precise monitoring due to potential misuse, making robust analytical methods essential.

The method uses LC-MS/MS for high sensitivity and specificity. The deuterated internal standard, LCV-d6, corrects for matrix effects and losses during sample preparation. The analytes are extracted from tissue, purified, and then quantified against a calibration curve.

Materials and Reagents
  • Analytes: Leucocrystal violet (CAS 603-48-5 [1]) and this compound (as internal standard).
  • Solvents: HPLC-grade Acetonitrile, Methanol, Ethyl Acetate, Ammonium Acetate.
  • Chemicals: ( p )-Toluenesulfonic Acid, Sodium Hydroxide, Diethylamine.
  • Supplies: Bond Elut PRS Cartridges (500 mg, 3 mL) or equivalent cation-exchange solid-phase extraction (SPE) columns.
  • Equipment: HPLC system coupled to a tandem mass spectrometer, centrifuge, vortex mixer, analytical balance.
Detailed Experimental Protocol
3.1. Sample Preparation and Extraction
  • Homogenization: Homogenize 5.0 ± 0.1 g of animal tissue (e.g., trout muscle).
  • Internal Standard Addition: Add 100 µL of a 100 ng/mL LCV-d6 working solution (10 ng absolute).
  • Extraction: Add 10 mL of an extraction solution (Acetonitrile:Water, 80:20, v/v, containing 0.1% ( p )-toluenesulfonic acid and 0.1% diethylamine). Vortex mix vigorously for 1 minute.
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
  • Aliquot Transfer: Transfer the supernatant to a clean tube.
3.2. Solid-Phase Extraction (SPE) Cleanup
  • SPE Conditioning: Condition a Bond Elut PRS cartridge with 5 mL of Methanol followed by 5 mL of water.
  • Sample Loading: Load the entire supernatant onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 5 mL of Water:Methanol (80:20, v/v).
  • Drying: Dry the cartridge under full vacuum for 5 minutes.
  • Elution: Elute the analytes with 2 mL of a basic elution solution (Methanol:Ethyl Acetate, 50:50, v/v, containing 1% ammonium hydroxide) into a glass tube.
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the dry residue in 200 µL of Mobile Phase A (see LC conditions) and vortex mix. Transfer to an autosampler vial for analysis.
3.3. Instrumental Analysis: LC-MS/MS Conditions

The following table summarizes the key LC and MS parameters.

  • Table 1: Liquid Chromatography Conditions
Parameter Setting
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0 min (50% B) -> 5.0 min (95% B) -> 6.0 min (95% B) -> 6.1 min (50% B) -> 8.0 min (50% B)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
  • Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
Parameter Leucocrystal Violet (LCV) This compound (IS)
Ionization Mode Electrospray Positive (ESI+) Electrospray Positive (ESI+)
Precursor Ion [M+H]+ 374.3 380.3
Quantification Transition (Q) 374.3 -> 358.3 380.3 -> 364.3
Confirmation Transition (q) 374.3 -> 239.2 380.3 -> 239.2
Collision Energy (CE) Optimized for each transition (e.g., 25 eV for Q) Optimized for each transition (e.g., 25 eV for Q)
Data Analysis and Method Validation

A standard calibration curve is prepared by spiking blank tissue with known amounts of LCV (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 ng/g) and a fixed amount of LCV-d6. The peak area ratio of LCV to LCV-d6 is plotted against the concentration to generate the curve.

  • Table 3: Method Validation Results
Validation Parameter Performance
Linear Range 0.1 - 20 ng/g
Limit of Detection (LOD) 0.03 ng/g
Limit of Quantification (LOQ) 0.1 ng/g
Recovery at LOQ 85% - 95%
Intra-day Precision (RSD%) < 8%
Inter-day Precision (RSD%) < 12%

Experimental Workflow and Chemical Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the sample preparation workflow and the chemical relationship between LCV and Gentian Violet.

workflow start Homogenized Animal Tissue (5g) addIS Add LCV-d6 Internal Standard start->addIS extract Extract with ACN/H₂O/pTSA/DEA addIS->extract centrifuge Centrifuge extract->centrifuge loadSPE Load Supernatant onto PRS Cartridge centrifuge->loadSPE wash Wash with H₂O/MeOH loadSPE->wash elute Elute with MeOH/EtOAc/NH₄OH wash->elute evaporate Evaporate to Dryness (N₂, 40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Sample Preparation Workflow

pathway GV Gentian Violet (Crystal Violet) LCV Leucocrystal Violet (Reduced Form) GV->LCV Reduction e.g., by intestinal microflora LCV->GV Oxidation

LCV and Gentian Violet Interconversion

Critical Notes and Troubleshooting

  • Light Sensitivity: LCV is light and air-sensitive [1]. Perform all steps under subdued light and use amber vials where possible.
  • Matrix Effects: The use of a deuterated internal standard (LCV-d6) is critical for compensating for signal suppression or enhancement in the mass spectrometer.
  • SPE Specificity: The Bond Elut PRS cartridge is a strong cation-exchange cartridge, ideal for retaining the basic LCV molecule. Ensure the cartridge is not overloaded.
  • Carryover: Given the high sensitivity, include a solvent blank injection after high-concentration samples to monitor for carryover in the LC system.

References

Comprehensive Application Notes and Protocols: Leucocrystal Violet-d6 Sample Preparation for Mass Spectrometry Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Leucocrystal Violet-d6 and Its Analytical Applications

This compound (LCV-d6) is a deuterated internal standard extensively used in the quantitative analysis of triphenylmethane dyes in biological and environmental samples. This stable isotopically labeled compound serves as a crucial internal standard for compensating for analyte losses during sample preparation and matrix effects during mass spectrometric analysis. The deuterium atoms positioned at the N-methyl groups provide nearly identical chemical properties to the native compound while allowing clear mass separation during detection. The use of LCV-d6 is particularly valuable in regulatory analysis where precision and accuracy are paramount for compliance with food safety regulations.

Triphenylmethane dyes including crystal violet, leucocrystal violet, malachite green, and brilliant green have been used historically in aquaculture for their antifungal and antiparasitic properties. However, due to their carcinogenic and mutagenic properties, these compounds have been banned for use in food-producing animals in many countries, including the United States and European Union member states. The ban has created a need for robust analytical methods capable of detecting these compounds at low μg/kg concentrations in complex matrices such as fish tissue. LCV-d6 plays an essential role in these methods by improving the reliability of quantification, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Chemical Properties and Role as Internal Standard

Structural Characteristics and Deuterium Labeling
  • Molecular Formula: C~25~H~25~D~6~N~3~ [1] [2]
  • Molecular Weight: 379.57 g/mol [1] [2]
  • CAS Registry Number: 1173023-92-1 [3] [1] [2]
  • Deuterium Position: Six deuterium atoms incorporated at the N-methyl groups ([2H]C([2H])([2H])N) [2]
  • Structural Analogue: Deuterated form of leucocrystal violet, a triphenylmethane dye [3]

The strategic placement of deuterium atoms at the N-methyl positions ensures minimal impact on the chemical behavior of LCV-d6 during sample preparation while providing a consistent mass shift of +6 Da compared to the native compound. This mass difference is sufficient for unambiguous discrimination by mass spectrometric detection. LCV-d6 exhibits similar extraction efficiency, chromatographic behavior, and ionization characteristics as native leucocrystal violet, making it an ideal internal standard for quantification purposes.

Function in Quantitative Mass Spectrometry

LCV-d6 serves as a structural analogue internal standard that corrects for variabilities throughout the analytical process. When added to samples at the beginning of sample preparation, it compensates for:

  • Extraction efficiency variations due to matrix differences
  • Ion suppression or enhancement effects in the MS ion source
  • Sample loss during clean-up and transfer steps
  • Instrumental drift in sensitivity during analysis batches

The use of a stable isotopically labeled internal standard is particularly important in complex matrices like fish tissue, where co-eluting compounds can significantly influence ionization efficiency in electrospray ionization (ESI) sources. By monitoring the response ratio of the native analyte to LCV-d6, more accurate and precise quantification can be achieved, meeting the stringent requirements of regulatory methods.

Materials and Reagents

Chemical Standards and Solutions

Table 1: Chemical Standards and Characteristics

Standard/Solution Purity Storage Conditions Purpose
This compound neat standard ≥90% [3] Room temperature [1] Primary standard
This compound solution (100 μg/mL in acetonitrile) N/A 20°C [1] Working solution preparation
Leucocrystal violet (native) ≥90% [4] Room temperature Calibration standards
Crystal violet (gentian violet) 97.5% [5] Room temperature Method verification
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) 98% [5] Room temperature Oxidation reagent
Solvents and Consumables
  • Acetonitrile: HPLC gradient grade, high purity ≥99.9% [4] [5]
  • Dichloromethane: Liquid chromatographic grade [5]
  • Methanol: HPLC grade [5]
  • Ammonium acetate: Anhydrous, 98% purity [5]
  • Acetic acid: Glacial, ACS grade, aldehyde-free [5]
  • Water: Deionized and purified to 18.2 MΩ·cm [5]
  • Solid-phase extraction columns: Alumina (neutral, 1 g, 6 mL) and propylsulfonic acid (500 mg) [5]

Sample Preparation Protocols

Tissue Extraction Procedure

The extraction protocol for triphenylmethane dyes from fish tissue involves simultaneous extraction of both chromic and leuco forms of the analytes:

  • Homogenize fish tissue (muscle with skin) using a blender/homogenizer until uniform consistency [5].
  • Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube [4] [5].
  • Fortify with LCV-d6 internal standard solution to achieve an appropriate concentration in the final extract (typically 10-50 μg/kg equivalent in tissue) [4].
  • Add 20 mL of extraction solution consisting of acetonitrile and ammonium acetate buffer (pH 4.5) [5].
  • Vortex vigorously for 1 minute, then shake for 20 minutes using a mechanical shaker.
  • Centrifuge at 4000 rpm for 10 minutes at 0°C to separate solid debris [5].
  • Transfer the supernatant to a clean separatory funnel.
  • Add 20 mL of dichloromethane to the separatory funnel, shake vigorously for 2 minutes, and allow phases to separate [5].
  • Collect the dichloromethane layer (bottom phase) containing the target analytes.
  • Repeat the liquid-liquid extraction twice more with fresh dichloromethane.
  • Combine all dichloromethane extracts in a pear-shaped boiling flask.
  • Evaporate to near dryness at 50°C using a rotary evaporator [5].
Sample Clean-up and Oxidation

Table 2: Solid-Phase Extraction Clean-up Sequence

Step SPE Phase Conditioning Loading Washing Elution
1 Alumina (neutral) 5 mL dichloromethane Dissolved extract in 2 mL dichloromethane 5 mL dichloromethane 5 mL acetonitrile [5]
2 Propylsulfonic acid 5 mL methanol, 5 mL water Combined alumina eluate diluted with 10 mL water 5 mL water, 5 mL 0.1M HCl 5 mL acetonitrile with 1% acetic acid [5]

Following the SPE clean-up, the leuco forms (LCV and LBG) must be oxidized to their chromic forms (CV and BG) for detection:

  • Transfer the final eluate to a 15 mL glass centrifuge tube.
  • Add 500 μL of 0.01 M 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in toluene [5].
  • Vortex for 30 seconds and allow to stand for 10 minutes at room temperature.
  • Evaporate the solution to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 1.0 mL of mobile phase (acetonitrile:ammonium acetate buffer, 80:20, v:v) [4].
  • Filter through a 0.2 μm syringe filter into an LC vial for analysis.

The following workflow diagram illustrates the complete sample preparation process:

LCV_Workflow start Start: Homogenized Fish Tissue add_IS Add LCV-d6 Internal Standard start->add_IS extraction Extract with Acetonitrile/Ammonium Acetate Buffer add_IS->extraction centrifuge Centrifuge and Collect Supernatant extraction->centrifuge LLE Liquid-Liquid Extraction with Dichloromethane centrifuge->LLE evaporate1 Evaporate Combined Organic Extracts LLE->evaporate1 SPE1 Alumina SPE Clean-up evaporate1->SPE1 SPE2 Propylsulfonic Acid SPE Clean-up SPE1->SPE2 oxidize Oxidize Leuco Forms with DDQ SPE2->oxidize evaporate2 Evaporate and Reconstitute oxidize->evaporate2 analyze LC-MS/MS Analysis evaporate2->analyze

Figure 1: Sample Preparation Workflow for LCV-d6 and Triphenylmethane Dyes in Fish Tissue

Liquid Chromatography-Mass Spectrometry Analysis

Liquid Chromatography Conditions

Optimal separation of triphenylmethane dyes can be achieved using the following LC conditions:

  • LC column: YMC phenyl 3-4-5 cartridge, 3 μm, 120 Å, 50 × 4.0 mm or equivalent phenyl stationary phase [5]
  • Mobile phase A: 50 mM ammonium acetate buffer, pH 4.5 [4]
  • Mobile phase B: Acetonitrile (HPLC grade) [4]
  • Gradient program:
    • 0-1 min: 20% B (isocratic)
    • 1-4 min: 20% B to 95% B (linear gradient)
    • 4-6 min: 95% B (isocratic)
    • 6-7 min: 95% B to 20% B (linear gradient)
    • 7-10 min: 20% B (column re-equilibration) [4]
  • Flow rate: 1.0 mL/min [5]
  • Injection volume: 100 μL [5]
  • Column temperature: 35°C [5]
  • Run time: 10 minutes total [4]
Mass Spectrometry Parameters

The mass spectrometric detection should be performed using tandem mass spectrometry with the following optimized parameters:

  • Ionization mode: Positive electrospray ionization (+ESI) [4]
  • Ion source temperature: 350°C
  • Ion spray voltage: 5500 V
  • Nebulizer gas: 40 psi
  • Heater gas: 50 psi
  • Curtain gas: 25 psi
  • Collision gas: Nitrogen (5-7 psi)
  • Detection mode: Multiple reaction monitoring (MRM)

Table 3: MRM Transitions for Triphenylmethane Dyes and LCV-d6

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Collision Energy (V)
This compound 379.6 [3] 362.6 [4] 198.2 [4] 35 [4]
Leucocrystal violet (native) 373.5 [5] 356.5 192.2 35
Crystal violet 372.3 [4] 356.3 [4] 340.3 [4] 40 [4]
Brilliant green 385.3 [4] 341.3 [4] 209.2 [4] 40 [4]

Method Validation and Performance Characteristics

Quantitative Performance

The method utilizing LCV-d6 as an internal standard has been thoroughly validated for the determination of triphenylmethane dye residues in fish tissue:

Table 4: Method Validation Data for Triphenylmethane Dyes in Fish Tissue

Performance Parameter Leucocrystal Violet Crystal Violet Brilliant Green
Quantitative range 0.25-10 ng/g [5] 0.25-10 ng/g [5] 0.5-10 ng/g [5]
Average recovery 90.6% [5] 84.4% [5] 67.2% [5]
Precision (RSD) 8.1% [5] 4.2% [5] 14.8% [5]
Limit of detection (LOD) 0.25 ppb [5] 0.25 ppb [5] 0.5 ppb [5]
Matrix effect No significant effect observed with LCV-d6 correction [6] No significant effect observed with LCV-d6 correction [6] No significant effect observed with LCV-d6 correction [6]
Analytical Method Characteristics

The validated method demonstrates several key advantages for regulatory analysis:

  • High throughput: Sample preparation time significantly reduced compared to traditional methods [4]
  • Improved accuracy: Use of LCV-d6 internal standard corrects for extraction and ionization variability [4] [2]
  • Reduced solvent consumption: Miniaturized extraction and clean-up procedures [4]
  • Regulatory compliance: Meets or exceeds minimum required performance limits (2 μg/kg) set by the EU and USFDA [4]
  • Specificity: MRM detection with two transitions per compound provides confident identification [4]
  • Carryover evaluation: No significant carryover observed between injections [6]

Applications in Food Safety and Regulatory Monitoring

The LCV-d6-based LC-MS/MS method is primarily applied in regulatory monitoring programs designed to detect the illegal use of triphenylmethane dyes in aquaculture. The method has been successfully implemented for:

  • Routine surveillance of farmed fish species including catfish, trout, salmon, and tilapia [4] [5]
  • Confirmation of suspected violations when initial screening tests indicate potential contamination
  • Export/import testing to ensure compliance with international food safety standards
  • Metabolism studies to understand the absorption, distribution, and depletion profiles of triphenylmethane dyes in edible tissues

Regulatory agencies including the U.S. Food and Drug Administration (FDA) have formally adopted methods using LCV-d6 for the quantitative and confirmatory analysis of crystal violet and brilliant green in fish [5]. The method allows laboratories to reliably detect these banned substances at concentrations well below the minimum required performance limits established by international regulatory bodies.

Troubleshooting and Technical Notes

  • Poor recovery of LCV-d6: Check the pH of the extraction buffer; deviation from pH 4.5 can significantly impact extraction efficiency. Ensure fresh dichloromethane is used for liquid-liquid extraction as oxidized solvent can degrade performance.
  • Matrix effects: If ion suppression is observed despite using the internal standard, additional dilution of the final extract or modification of the clean-up procedure may be necessary. The use of a phenyl-based LC column instead of C18 can improve separation from interfering compounds [5].
  • Oxidation efficiency: The DDQ oxidation step must be carefully controlled as incomplete oxidation will lead to underestimation of total residues. Prepare fresh DDQ solution weekly and store protected from light.
  • LCV-d6 stability: While the neat solid is stable at room temperature, working solutions in acetonitrile should be prepared monthly and stored at -20°C when not in use.
  • Column selection: Phenyl-based columns provide superior separation of triphenylmethane dyes compared to traditional C18 phases due to π-π interactions with the aromatic structure [5].

Conclusion

The use of this compound as an internal standard significantly enhances the reliability and accuracy of mass spectrometric methods for triphenylmethane dye determination in complex matrices. The comprehensive protocol outlined in these application notes provides a robust framework for laboratories performing regulatory analysis of aquaculture products. The method demonstrates excellent performance characteristics including high sensitivity, good precision and accuracy, and efficient sample throughput. By implementing this LCV-d6-based approach, testing laboratories can effectively monitor compliance with international food safety regulations regarding the banned use of triphenylmethane dyes in food-producing fish.

References

extracted-matrix calibration with isotope dilution leucocrystal violet-d6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Matrix Effects and Quantification Strategies

Accurate quantification of trace-level analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is significantly challenged by matrix effects and analyte loss during sample preparation. Matrix effects, primarily ion suppression or enhancement caused by co-eluting matrix components, can drastically affect the accuracy and reliability of results [1] [2] [3]. This is particularly problematic when using electrospray ionization (ESI), where analytes compete for available charge during the desolvation process [2].

For the determination of triphenylmethane dyes and their metabolites like leucocrystal violet (LCV) in animal tissues, robust quantification strategies are essential to meet regulatory requirements. The European Union has established a minimum required performance limit (MRPL) of 2 μg/kg for the sum of malachite green and leucomalachite green in aquaculture products, while the U.S. FDA requires a minimum sensitivity of 1 μg/kg [4].

To address these challenges, the combination of extracted-matrix calibration and isotope dilution using leucocrystal violet-d6 (LCV-d6) as an internal standard has been demonstrated as an effective approach. This method compensates for both matrix effects and analyte losses during sample preparation, providing superior accuracy compared to external calibration methods, which can yield results 18-38% lower than certified values due to matrix suppression [4] [3].

Principle of Extracted-Matrix Calibration with Isotope Dilution

The fundamental principle behind this methodology involves creating calibration curves in a matrix that closely mimics the sample composition. Extracted-matrix calibration utilizes blank matrix samples fortified with known concentrations of target analytes and internal standards, then carried through the entire extraction and clean-up process [4]. This accounts for matrix-induced signal suppression/enhancement and analyte recovery losses.

When combined with isotope dilution using a stable isotopically-labeled internal standard (SIL-IS) such as LCV-d6, which has nearly identical chemical properties to the native analyte but differs in mass, the method provides additional compensation for variability in sample preparation and analysis [4] [3]. The internal standard should be added prior to extraction to equilibrate with the analyte and compensate for any losses [3].

Experimental Protocol: Determination of Leucocrystal Violet in Animal Tissues

Materials and Reagents
  • Analytical Standards: Leucocrystal violet (LCV) and this compound (LCV-d6) internal standard
  • Solvents: LC-MS grade methanol, acetonitrile, and water
  • Chemicals: Formic acid, ammonium formate, anhydrous magnesium sulfate, ascorbic acid
  • Consumables: Polypropylene centrifuge tubes (15 mL and 50 mL), disposable syringes (1 mL), syringe filters (0.22 μm), amber autosampler vials
  • Equipment: Homogenizer, vortex mixer, centrifuge capable of 4000 rpm, nitrogen evaporator, LC-MS/MS system with electrospray ionization (ESI)
Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 5 mg of LCV and LCV-d6 standards. Dissolve each in 5 mL of acetonitrile to prepare 1 mg/mL stock solutions. Store at -20°C in amber vials; these solutions are stable for at least three months.
  • Intermediate Standard Solutions (1 μg/mL): Dilute stock solutions appropriately with acetonitrile. Store at -20°C; stable for at least one month.
  • Working Standard Solutions: Prepare a series of working standard solutions (WS1-WS9) containing LCV at concentrations of 0, 1, 2, 5, 10, 20, 40, 50, and 100 ng/mL (corresponding to 0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 2.5, and 5.0 μg/kg in samples) by diluting intermediate solutions with acetonitrile.
  • Working Internal Standard Solution (40 ng/mL): Prepare LCV-d6 working solution at 40 ng/mL in acetonitrile (corresponding to 2.0 μg/kg in samples).
Sample Preparation Workflow

The following workflow outlines the complete procedure for sample preparation and analysis:

LCV_workflow start Start Sample Preparation homogenize Homogenize Tissue Sample start->homogenize weigh Weigh 2.0 g ± 0.02 g Sample homogenize->weigh fortify_cal For Calibrants: Fortify with 100 μL Working Standards (WS1-WS9) weigh->fortify_cal add_IS Add 100 μL Internal Standard (LCV-d6, 40 ng/mL) weigh->add_IS fortify_cal->add_IS equilibrate Equilibrate 15 min (Protect from light) add_IS->equilibrate extract Add 8 mL Acidified Acetonitrile (1% formic acid) Add 1.0 g Anhydrous MgSO₄ Vortex 1 min, Shake 15 min equilibrate->extract centrifuge1 Centrifuge 8 min at 4000 rpm (4°C) extract->centrifuge1 evaporate Transfer Supernatant Evaporate to Dryness at 50°C under N₂ centrifuge1->evaporate reconstitute Reconstitute in 0.8 mL Acidified Acetonitrile (0.1% formic acid) evaporate->reconstitute chill Chill at -20°C for 30 min reconstitute->chill centrifuge2 Centrifuge 6 min at 4000 rpm (4°C) chill->centrifuge2 filter Filter through 0.22 μm Filter centrifuge2->filter lc_ms LC-MS/MS Analysis filter->lc_ms

Preparation of Extracted-Matrix Calibrants
  • Weigh 2.00 g (±0.02 g) of homogenized blank matrix (salmon or chicken tissue) into each of nine 50 mL centrifuge tubes.
  • Spike each calibrant with 100 μL of the working internal standard solution (LCV-d6, 40 ng/mL).
  • Fortify with 100 μL aliquots of WS1 through WS9, respectively, to create calibrants at 0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 2.5, and 5.0 μg/kg.
  • Allow calibrants to equilibrate for 15 minutes while protected from light before proceeding with extraction.
Sample Extraction Procedure
  • Weigh 2.00 g (±0.02 g) of homogenized sample into a 50 mL centrifuge tube.
  • Spike with 100 μL of working internal standard solution and equilibrate for 15 minutes protected from light.
  • Add 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g of anhydrous magnesium sulfate.
  • Vortex mix for 1 minute, then shake vigorously using a multitube vortexer for 15 minutes.
  • Centrifuge for 8 minutes at 4000 rpm and 4°C.
  • Transfer the supernatant to a clean 15 mL centrifuge tube and evaporate to dryness at 50°C under a stream of nitrogen gas.
  • Reconstitute the residue with 0.8 mL of acidified acetonitrile (0.1% formic acid) and vortex for 1 minute.
  • Chill the solution at -20°C for 30 minutes to precipitate remaining lipids and proteins.
  • Centrifuge for 6 minutes at 4000 rpm and 4°C.
  • Filter the supernatant through a 0.22 μm filter into an amber autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Conditions
  • Chromatography:

    • Column: C18 column (e.g., 100 × 2.1 mm, 3.0 μm)
    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
    • Gradient: Optimize for separation of LCV from matrix interferences
    • Flow Rate: 0.3-0.5 mL/min
    • Injection Volume: 1-5 μL
    • Column Temperature: 25-40°C
  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) positive mode
    • Detection: Multiple reaction monitoring (MRM)
    • Ion Transitions: Monitor two MRM transitions per analyte for confirmation
    • Source Parameters: Optimize for maximum response of LCV and LCV-d6
Quantification and Data Processing
  • Process extracted-matrix calibrants and samples through the LC-MS/MS system.
  • Construct a calibration curve by plotting the peak area ratio of LCV to LCV-d6 against the nominal concentration of LCV in the calibrants.
  • Use linear regression with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
  • Calculate the concentration of LCV in unknown samples using the calibration curve equation.

Method Validation Parameters

When implementing this method, key performance characteristics should be evaluated to ensure reliability and accuracy.

Table 1: Key Method Validation Parameters for LCV Determination

Parameter Target Value Experimental Approach
Linearity Correlation coefficient (r) > 0.99 Analysis of extracted-matrix calibrants across the calibration range
Accuracy Recovery 60-120% Comparison of measured versus fortified concentration in spiked samples
Precision RSD < 20% Repeated analysis of fortified samples at multiple concentrations
Limit of Quantification (LOQ) ≤ 0.1 μg/kg Signal-to-noise ratio ≥ 10:1 with acceptable accuracy and precision
Matrix Effects Signal suppression/enhancement < 20% Compare response of post-extract spiked sample to neat standard
Extraction Efficiency Consistent and high recovery Compare response of pre-extraction versus post-extraction spiked samples

Advantages and Applications

The extracted-matrix calibration with isotope dilution method offers several significant advantages for the determination of LCV in complex matrices:

  • Compensation for Matrix Effects: Effectively corrects for ion suppression/enhancement, which is a major challenge in LC-MS/MS analysis of biological samples [4] [3].

  • Correction for Analyte Losses: Accounts for losses during sample preparation through the use of isotopically-labeled internal standard added prior to extraction [4].

  • Regulatory Compliance: Enables reliable quantification at levels required by regulatory agencies (1-2 μg/kg) [4].

  • Cost Effectiveness: Using methanol instead of acetonitrile in the mobile phase reduces operational costs for routine testing laboratories [4].

This methodology is particularly valuable for monitoring triphenylmethane dye residues in aquaculture products and other animal tissues to ensure compliance with food safety regulations.

References

Application Note: Analysis of Leucocrystal Violet-d6 in Rainbow Trout

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Triphenylmethane dyes, such as Crystal Violet (CV), are used in aquaculture for their antifungal and antiparasitic properties. They are rapidly metabolized to their reduced, lipophilic leuco forms, including Leucocrystal Violet (LCV), which persist in fish tissue for months [1] [2]. Due to concerns over their carcinogenic and mutagenic potential, the use of these dyes in food-producing animals is prohibited in many regions, including the United States and the European Union [1]. This has created a need for sensitive and selective monitoring methods.

Stable isotope-labeled internal standards like Leucocrystal Violet-d6 (LCV-D6) are crucial for achieving accurate quantification. They compensate for analyte loss during sample preparation and correct for matrix effects and ionization suppression during LC-MS/MS analysis [1] [3]. The method detailed here is based on established protocols for the simultaneous determination of triphenylmethane dyes and their metabolites in fish tissue [2] [4].

2. Experimental Protocol

2.1. Chemicals and Materials

  • Analytical Standards: this compound (LCV-D6, CAS 1173023-92-1) should be of high purity (e.g., >90%) [2] [4].
  • Solvents: LC-MS grade acetonitrile, methanol, and water.
  • Reagents: Formic acid, ammonium acetate or ammonium formate, anhydrous magnesium sulfate (MgSO₄).
  • Equipment: Homogenizer, vortex mixer, centrifuge, nitrogen evaporator, UHPLC system coupled to a triple quadrupole mass spectrometer.

2.2. Sample Preparation Workflow The following diagram illustrates the sample preparation and analysis workflow.

G start Start: Homogenized Fish Tissue (2.0 g) addIS Add Internal Standard (LCV-D6, 2.0 μg/kg) start->addIS extract Extract with 8 mL Acidified Acetonitrile (1% Formic Acid) Add 1.0 g MgSO₄, Vortex & Shake addIS->extract centrifuge1 Centrifuge (4000 rpm, 8 min, 4°C) extract->centrifuge1 evaporate Transfer Supernatant & Evaporate to Dryness under N₂ centrifuge1->evaporate reconstitute Reconstitute in 0.8 mL Acidified Acetonitrile (0.1% Formic Acid) evaporate->reconstitute centrifuge2 Chill at -20°C & Centrifuge (4000 rpm, 6 min, 4°C) reconstitute->centrifuge2 filter Filter through 0.22 μm membrane centrifuge2->filter analyze LC-MS/MS Analysis filter->analyze

  • Homogenization: Homogenize rainbow trout muscle (with skin) and grind with dry ice. Store the powdered sample at –20 °C until analysis [1].
  • Fortification and Equilibrium: Weigh 2.00 g (±0.02 g) of homogenate into a 50 mL centrifuge tube. Spike with 100 μL of the working internal standard solution (LCV-D6 at 40 ng/mL, equivalent to 2.0 μg/kg in tissue). Allow to equilibrate for 15 minutes, protected from light [1].
  • Extraction: Add 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g of anhydrous MgSO₄. Vortex mix for 1 minute and shake for 15 minutes. Centrifuge at 4000 rpm for 8 minutes at 4 °C [1].
  • Clean-up and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C. Reconstitute the dry residue with 0.8 mL of acidified acetonitrile (0.1% formic acid). Chill the solution at –20 °C for 30 minutes to precipitate remaining fats and proteins, then centrifuge again. Filter the final extract through a 0.22 μm syringe filter into an LC vial [1].

2.3. LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 3 μm) [1] [4].
    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate [1].
    • Mobile Phase B: Methanol (or Acetonitrile) with 0.1% formic acid and 5 mM ammonium formate [1].
    • Gradient: Use a gradient elution program. An example starts at a high percentage of A (e.g., 80%) and gradually increases B to over 95% for elution, with a total run time of less than 10 minutes [1] [2].
    • Flow Rate: 0.2 - 0.3 mL/min.
    • Injection Volume: 5 - 10 μL.
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode (+ESI) [2] [4].
    • Detection: Multiple Reaction Monitoring (MRM).
    • MS Parameters: The specific MRM transitions for LCV-D6 must be optimized by direct infusion. Typically, two transitions per analyte are monitored: one for quantification and another for confirmation [1] [3]. Key parameters include collision energy and tube lens voltage.

3. Results and Method Validation The following table summarizes typical validation data for a method analyzing LCV and LCV-D6 in rainbow trout.

Table 1: Method Validation Parameters for Leucocrystal Violet (LCV) Analysis in Rainbow Trout

Validation Parameter Result / Value Reference
Internal Standard This compound (LCV-D6) [2] [4]
Decision Limit (CCα) 0.28 μg/kg [4]
Detection Capability (CCβ) 0.37 μg/kg [4]

| Precision (RSD) | Within-day: <16% Inter-day: <19% | [4] | | Calibration Range | 0 - 5.0 μg/kg | [1] | | Accuracy | Verified via proficiency testing (e.g., FAPAS) | [4] |

4. Application This validated method has been successfully applied to the analysis of real-world samples. In one study, 208 fish samples were screened, with seven found non-compliant, containing low residues of leuco metabolites, demonstrating the method's practical utility for regulatory monitoring [4].

Key Considerations for the Protocol

  • Calibration and Quantification: For highest accuracy, use an extracted-matrix calibration curve with isotope dilution. Calibrators are prepared by spiking blank matrix with known amounts of native analyte and a fixed amount of LCV-D6, then undergoing the entire sample preparation process [1] [3].
  • Quality Control: Include quality control (QC) samples (low, mid, and high concentrations) in each analytical batch to monitor the method's precision and accuracy during routine analysis [3].
  • Specificity: Ensure no interfering peaks are present at the retention times of the analytes and internal standards in blank matrix samples [3] [5].

References

validated method for leucocrystal violet using deuterated standard

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods and Experimental Protocols

Here are the detailed protocols for determining Leucocrystal Violet (LCV) in aquaculture products using LC-MS/MS with Leucocrystal Violet-d6 as an internal standard.

Method 1: QuEChERS Extraction with UPLC-MS/MS Analysis

This method, adapted from a Waters Corporation application note, uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation [1].

  • Sample Preparation (QuEChERS Extraction)
    • Homogenize: Homogenize shrimp (or other fish tissue) in a blender.
    • Weigh & Spike: Weigh 10 g of homogenized tissue into a container. Spike with 1 µg/kg of LCV-d6 internal standard and allow it to sit for 10 minutes for interaction.
    • Extract: Add 10 mL of acetonitrile with 1% acetic acid and shake vigorously for 1 minute.
    • Partition: Add a commercial DisQuE QuEChERS pouch (containing 1.5 g sodium acetate and 6 g magnesium sulfate). Shake for 30 seconds and then place in an ultrasonic bath for 12 minutes.
    • Centrifuge: Centrifuge at 4000 rpm for 10 minutes at 15°C.
    • Clean-up: Transfer the supernatant to a DisQuE QuEChERS PSA cleanup tube (containing 900 mg MgSO₄, 150 mg PSA, and C18). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes at 15°C.
    • Prepare Calibrants: Prepare matrix-matched calibration standards in the processed blank matrix, spiked with both native LCV and the LCV-d6 internal standard, covering a concentration range from 0.05 to 40 µg/kg (ppb) [1].

The sample preparation workflow for this method is summarized below.

start Homogenized Shrimp Tissue (10 g) step1 Spike with LCV-d6 Internal Standard (1 µg/kg) start->step1 step2 Extract with Acetonitrile + 1% Acetic Acid Shake 1 minute step1->step2 step3 Add QuEChERS Salts (MgSO₄, NaOAc) Shake 30 sec, Ultrasonicate 12 min step2->step3 step4 Centrifuge (4000 rpm, 10 min, 15°C) step3->step4 step5 Transfer Supernatant to PSA + C18 Cleanup Tube step4->step5 step6 Shake 1 min, Centrifuge (4000 rpm, 5 min, 15°C) step5->step6 step7 Collect Final Extract for UPLC-MS/MS Analysis step6->step7

  • UPLC-MS/MS Analysis

    • UPLC System: ACQUITY UPLC H-Class [1].
    • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) [1].
    • Column Temperature: 40°C [1].
    • Mobile Phase A: Water + 20 mmol Ammonium Acetate (pH 4 with acetic acid) [1].
    • Mobile Phase B: Acetonitrile [1].
    • Flow Rate: 0.3 mL/min [1].
    • Injection Volume: 5 µL [1].
    • Gradient Program: [1]

    | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.00 | 70 | 30 | | 0.25 | 50 | 50 | | 0.67 | 5 | 95 | | 2.67 | 5 | 95 | | 2.68 | 70 | 30 | | 6.00 | 70 | 30 |

    • Mass Spectrometer: Xevo TQD Triple Quadrupole [1].
    • Ionization Mode: Electrospray Ionization (ES+) [1].
    • Capillary Voltage: 2.5 kV [1].
    • Source Temperature: 150°C [1].
    • Desolvation Temperature: 400°C [1].
    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two transitions per analyte are monitored; the most intense is used for quantification and the second for confirmation [1].
Method 2: Liquid-Liquid Extraction with LC-VIS/LC-MSⁿ Analysis

This method, based on an FDA Laboratory Information Bulletin, involves extraction and an oxidation step to also account for the parent dye, Crystal Violet (CV) [2].

  • Sample Preparation (Liquid-Liquid Extraction)
    • Extract: Homogenize fish tissue with an ammonium acetate buffer and acetonitrile.
    • Isolate: Partition the target residues into dichloromethane.
    • Oxidize: React the extract with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize the leuco compounds (LCV) to their chromatic forms (CV). This allows for the determination of "total" Crystal Violet (parent + metabolite) [2].
    • Clean-up: Perform solid-phase extraction (SPE) cleanup using sequential neutral alumina and propylsulfonic acid (PRS) cartridges [2].

The alternative sample preparation workflow with an oxidation step is as follows.

start Homogenized Fish Tissue step1 Extract with Ammonium Acetate Buffer & Acetonitrile start->step1 step2 Partition into Dichloromethane step1->step2 step3 Oxidize with DDQ (Converts LCV to Crystal Violet) step2->step3 step4 Clean-up with SPE (Alumina & PRS Phases) step3->step4 step5 Reconstitute Extract for LC-VIS or LC-MS Analysis step4->step5

  • Liquid Chromatography Conditions
    • For Quantification (LC-VIS):
      • Column: Alltech Alltima C18 (150 x 4.6 mm, 3 µm) [2].
      • Detection: Visible detection at 588 nm for Crystal Violet (the oxidized form of LCV) [2].
    • For Confirmation (LC-MSⁿ):
      • Column: YMC Phenyl cartridge column (50 x 4.0 mm, 3 µm) [2].
      • Ionization: No-Discharge Atmospheric Pressure Chemical Ionization (ND-APCI) [2].

Method Validation Data and Quantitative Results

The following tables summarize key performance metrics reported for these methods.

Table 1: Method Performance Characteristics

Parameter Method 1 (QuEChERS UPLC-MS/MS) [1] Method 2 (Liquid-Liquid Extraction LC-MSⁿ) [2]
Analytes LCV (with LCV-d6 as IS) LCV (oxidized to CV for total determination)
Matrix Shrimp Catfish
Recovery 104% (with IS correction) 96.6% (LC-MSⁿ)
Linearity (R²) > 0.998 Not specified
Calibration Range 0.05 - 40 µg/kg 0.25 - 10 µg/kg (for LCV)
Limit of Detection Well below 1 µg/kg 0.25 - 0.5 µg/kg

Table 2: MS/MS Parameters for LCV and LCV-d6 [1]

Compound Precursor Ion > Product Ion (Quantifier) Cone Voltage (V) Collision Energy (eV)
Leucocrystal Violet (LCV) 373.3 > 358.2 55 25
This compound (LCV-d6) 379.3 > 364.2 55 25

> Note on Internal Standard Selection: While LCV-d6 is effectively used as an internal standard [3] [1], one study cited in the search results notes a general caution when using doubly deuterated standards (D2), as naturally occurring heavy isotopes of the analyte can sometimes cause interference in the internal standard channel, potentially affecting linearity [4]. Using a D6-standard, as in these protocols, significantly mitigates this risk.

Key Applications and Rationale

  • Primary Application: The main application for LCV analysis is monitoring illegal veterinary drug residues in aquaculture products (e.g., shrimp, salmon, catfish) to ensure food safety [2] [1]. LCV is the major metabolite of Crystal Violet (Gentian Violet), a triphenylmethane dye banned for use in food-producing animals due to toxicity concerns [2] [5].
  • Role of the Deuterated Standard: This compound (LCV-d6) is a deuterated analog where six hydrogen atoms are replaced with deuterium [3]. It is used as an internal standard to correct for losses during sample preparation and variations in instrument response, thereby improving the accuracy and precision of the quantitative results [3] [1].

References

Comprehensive Application Note: Mobile Phase Optimization and Analytical Protocols for Leucocrystal Violet-d6 Analysis by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Relevance

Leucocrystal violet-d6 (LCV-d6) serves as a critical internal standard in the accurate quantification of triphenylmethane dyes and their metabolites in various matrices. These compounds, including crystal violet (CV) and its metabolite leucocrystal violet (LCV), have been widely used as antifungal agents in aquaculture despite being banned in many countries due to concerns about their carcinogenic potential and environmental persistence. The deuterated internal standard LCV-d6 is essential for compensating for matrix effects and analyte losses during sample preparation, particularly when detecting these compounds at the stringent regulatory limits set by agencies such as the European Union (2 μg/kg) and the U.S. Food and Drug Administration (1 μg/kg) [1] [2].

The analysis of these compounds presents significant challenges due to their tendency to persist in edible tissues and transform between parent compounds and their metabolites. LCV-d6 plays a fundamental role in method validation and quality control procedures across food safety, environmental monitoring, and regulatory compliance applications. Proper mobile phase optimization is crucial for achieving adequate separation, ionization efficiency, and detection sensitivity when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies [2].

Mobile Phase Optimization Strategies

Mobile Phase Composition

Optimal separation and detection of LCV-d6 and related compounds require careful mobile phase optimization to achieve peak resolution, symmetric peak shapes, and enhanced ionization efficiency. Based on validated methods, the following mobile phase systems have demonstrated effectiveness:

Table 1: Mobile Phase Compositions for LCV-d6 Analysis

Component System A System B System C System D
Organic Modifier Acetonitrile [3] Methanol [2] Acetonitrile [1] Methanol [2]
Aqueous Phase 10 mM ammonium acetate + 0.5% formic acid in water [3] 5 mM ammonium formate + 0.1% formic acid in water [2] 0.1% formic acid in water [1] Water with additives [2]
Additives 0.5% formic acid in ACN [3] 0.1% formic acid + 5 mM ammonium formate in methanol [2] None specified 0.1% formic acid [2]
Separation Mode Gradient Gradient Gradient Gradient

The selection between acetonitrile and methanol as organic modifiers involves important practical considerations. Methanol offers a cost-effective alternative to acetonitrile while maintaining excellent chromatographic performance, making it particularly suitable for high-volume routine testing laboratories [2]. The addition of volatile acids (e.g., formic acid) and buffering salts (e.g., ammonium formate or acetate) enhances ionization efficiency in positive electrospray ionization (ESI+) mode and improves peak shapes for these basic compounds.

Chromatographic Column and Conditions

Stationary phase selection significantly impacts the separation efficiency of LCV-d6 and related compounds. Endcapped C18 columns have demonstrated excellent performance, with specific examples including:

  • Epic C18 column (3.0 μm, 100 × 2.1 mm) [2]
  • ZORBAX Eclipse XDB-C18 column (2.1 mm × 150 mm × 3.5 μm) [3]
  • Generic C18 columns suitable for reverse-phase separation [1]

The analytical method can be optimized for rapid throughput, with total run times of less than 6 minutes achieved through careful optimization of mobile phase gradients [1]. For LCV-d6, which co-elutes with its non-deuterated analog, the separation focus should be on resolving it from matrix interferences rather than from similar analytes, as mass spectrometry detection provides the required selectivity through mass discrimination.

Sample Preparation Protocols

Extraction Methodologies

Effective extraction of LCV-d6 and related compounds from complex matrices requires optimized conditions to ensure complete analyte recovery while minimizing co-extraction of interfering substances. The following protocol has been validated for animal tissues:

Table 2: Sample Extraction Protocol for Animal Tissues

Step Parameter Conditions Purpose
1. Homogenization Tissue Processing Grind with dry ice, store at -20°C overnight Obtain uniform matrix
2. Weighing Sample Amount 2.00 g (±0.02 g) Quantitative accuracy
3. Fortification Internal Standard 100 μL WS-IS (40 ng/mL) Compensate for losses
4. Equilibration Time & Conditions 15 min, protected from light Analyte stabilization
5. Extraction Solvent & Additives 8 mL acidified ACN (1% formic acid) + 1.0 g MgSO₄ Efficient analyte release
6. Mixing Technique & Duration Vortex 1 min, then shake 15 min Ensure complete contact
7. Centrifugation Speed & Time 4000 rpm, 8 min, 4°C Phase separation
8. Concentration Method Evaporate to dryness at 50°C under N₂ Pre-concentrate analytes
9. Reconstitution Solvent Volume 0.8 mL acidified ACN (0.1% formic acid) Compatibility with LC
10. Clean-up Conditions Chill at -20°C for 30 min, centrifuge, filter (0.22 μm) Remove impurities

The extraction protocol emphasizes the importance of acidified conditions to ensure efficient recovery of both parent dyes and their metabolites. The addition of anhydrous magnesium sulfate serves to remove residual water and enhance partitioning of analytes into the organic phase [2].

Clean-up Techniques

While some methods eliminate clean-up steps to streamline analysis [1], others employ various techniques to reduce matrix effects:

  • Solid-phase extraction (SPE) using mixed-mode cation exchange cartridges (MCX) has demonstrated superior performance (85.1–140.0% recovery) compared to hydrophilic-lipophilic balance (HLB) cartridges for fungicide residues [3]
  • Modified QuEChERS approaches incorporate dispersive SPE to remove matrix interferences [1]
  • Low-temperature precipitation effectively removes lipids and other interferents without requiring additional cartridges [2]

The selection of clean-up methodology should balance recovery efficiency, matrix complexity, and throughput requirements. For high-fat matrices, more extensive clean-up is generally recommended to minimize ion suppression in mass spectrometry.

Mass Spectrometry Detection

Instrument Parameters

LCV-d6 analysis employs triple quadrupole mass spectrometry operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. Key instrument parameters include:

  • Ionization mode: Positive ESI [1] [2] [3]
  • Detection technique: Multiple reaction monitoring (MRM)
  • Drying gas temperature: 300-350°C
  • Nebulizer pressure: 40-50 psi
  • Drying gas flow: 10-12 L/min [3]

The mass spectrometer should be tuned using direct infusion of LCV-d6 standard solution to optimize individual compound parameters. For LCV-d6, which serves as an internal standard, two MRM transitions are typically monitored to ensure proper identification and quantification [2].

MRM Transitions

Although specific MRM transitions for LCV-d6 were not explicitly provided in the search results, typical practice involves monitoring:

  • One quantifier transition for precise quantification
  • One qualifier transition for confirmatory identification

The MRM transitions for non-deuterated LCV can serve as a reference point, with LCV-d6 transitions exhibiting a +6 mass unit shift due to the deuterium atoms. This mass difference allows the internal standard to behave similarly to the native analyte while being distinguishable mass spectrometrically.

Applications in Food Safety and Environmental Monitoring

Regulatory Compliance Testing

The optimized method for LCV-d6 has significant applications in regulatory compliance monitoring for aquaculture products and other animal tissues. The European Union has established a minimum required performance limit (MRPL) of 2 μg/kg for the sum of malachite green and its metabolite leucomalachite green, while the USFDA requires a minimum sensitivity of 1 μg/kg for regulatory testing [1] [2]. The method validation parameters typically include:

  • Linearity: R² ≥ 0.99 over the concentration range of 0.2-100 ng/mL [2] [3]
  • Accuracy: 75.3-130.1% depending on the matrix [2] [3]
  • Precision: RSD ≤ 15% [2] [3]
  • Recovery: Consistent extraction efficiency demonstrated through isotope dilution [2]
Environmental Monitoring

In environmental applications, LCV-d6 facilitates the detection of triphenylmethane dye residues in water samples near aquaculture facilities. Sample preparation for water matrices typically involves solid-phase extraction followed by LC-MS/MS analysis with similar chromatographic conditions to those used for tissue analysis [3]. The high sensitivity of the method allows detection at ng/L levels, crucial for monitoring environmental contamination from aquaculture operations.

Method Workflow Diagram

The following diagram illustrates the complete analytical workflow for LCV-d6 analysis, from sample preparation to final quantification:

lcv_workflow cluster_1 Sample Preparation Phase cluster_2 Instrumental Analysis Phase SamplePrep Sample Preparation Homogenization Tissue Homogenization with Dry Ice SamplePrep->Homogenization Fortification Fortification with LCV-d6 Internal Standard Homogenization->Fortification Extraction Liquid Extraction Acidified ACN + MgSO₄ Fortification->Extraction Cleanup Clean-up & Concentration Filtration & Evaporation Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Column C18 Column Separation MeOH/ACN + Additives LCMS->Column MSDetection MS Detection ESI+ MRM Mode Column->MSDetection Quant Quantification Isotope Dilution Method MSDetection->Quant

Troubleshooting and Best Practices

Common Issues and Solutions
  • Poor peak shape: Increase formic acid concentration to 0.5% or use ammonium acetate/formate buffers to improve protonation and symmetry [3]
  • Low sensitivity: Ensure fresh mobile phase preparation and check ion source cleanliness; consider increasing injection volume if matrix effects permit [2]
  • Matrix effects: Use isotope-labeled internal standard (LCV-d6) for compensation; implement additional clean-up steps or dilute extracts [2]
  • Retention time shifts: Condition column thoroughly with starting mobile phase; maintain consistent mobile phase pH and composition [1]
Quality Control Measures
  • System suitability test: Perform daily verification of retention time stability, peak area response, and chromatographic resolution [2]
  • Matrix-matched calibration: Prepare calibration standards in extracted blank matrix to compensate for matrix effects [2]
  • Process controls: Include method blanks, fortified blanks, and replicate samples to monitor contamination and precision [3]
  • Carryover assessment: Inject blank samples after high-concentration standards to evaluate carryover [2]

Conclusion

The optimized mobile phase and analytical protocols for LCV-d6 presented in this application note provide robust and sensitive methods for quantifying triphenylmethane dye residues in various matrices. The use of acidified methanol or acetonitrile with volatile buffers, combined with efficient sample preparation and selective mass spectrometric detection, enables reliable determination at regulatory limits. The incorporation of LCV-d6 as an internal standard through isotope dilution methodology significantly improves measurement accuracy and precision by accounting for matrix effects and analyte losses throughout the analytical process.

References

matrix effects compensation leucocrystal violet-d6 internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects and Internal Standards

Matrix effects (MEs) occur when substances in a sample (other than the analyte) alter the detector's response, leading to ionization suppression or enhancement. This is a major concern in quantitative LC-MS analysis as it affects accuracy, reproducibility, and sensitivity [1] [2].

A deuterated internal standard (IS), such as Leucocrystal Violet-d6, is a potent tool for compensation. It is a chemically identical version of the analyte where specific atoms are replaced with stable isotopes (e.g., hydrogen with deuterium) [3]. Because it co-elutes with the native analyte and experiences nearly identical MEs, the ratio of their signals remains constant, correcting for ionization variability [1] [4].

Troubleshooting FAQs on this compound and Matrix Effects

Q1: What is the primary application of this compound in LC-MS/MS? this compound (CAS 1173023-92-1) is specifically designed to be used as an internal standard for the determination of leucocrystal violet in complex samples such as aquaculture products and rainbow trout. Using it allows for more accurate and reliable quantification by correcting for matrix effects and procedural losses [3].

Q2: My calibration curve is good, but sample results are inaccurate. Are matrix effects the cause? Yes, this is a classic symptom. A good curve in pure solvent does not guarantee accuracy in a complex sample. The matrix can suppress or enhance the ionization of your analyte, leading to incorrect values. This is why using an internal standard like this compound is critical [1] [2].

Q3: How can I definitively confirm that my method is suffering from matrix effects? You can evaluate MEs using these established techniques [1] [2]:

Method Description Outcome
Post-extraction Spike Compare analyte response in neat solvent vs. spiked blank matrix extract [1]. Quantitative measure of ion suppression/enhancement.
Post-column Infusion Infuse analyte continuously into the LC eluent while injecting a blank matrix extract [1] [4]. Qualitative identification of chromatographic regions with MEs.

Q4: Besides using an internal standard, what other strategies can help minimize matrix effects? Compensation strategies can be grouped into minimization and calibration techniques. No single method is perfect, and a combination is often best [1] [2] [4].

Matrix Effects Matrix Effects Compensation Strategies Compensation Strategies Matrix Effects->Compensation Strategies Minimization Minimization Compensation Strategies->Minimization Calibration Calibration Compensation Strategies->Calibration Improved Sample Clean-up Improved Sample Clean-up Minimization->Improved Sample Clean-up Chromatographic Optimization Chromatographic Optimization Minimization->Chromatographic Optimization APCI Ion Source APCI Ion Source Minimization->APCI Ion Source Stable Isotope IS (e.g., this compound) Stable Isotope IS (e.g., this compound) Calibration->Stable Isotope IS (e.g., this compound) Matrix-Matched Standards Matrix-Matched Standards Calibration->Matrix-Matched Standards Standard Addition Method Standard Addition Method Calibration->Standard Addition Method

Detailed Experimental Protocols

Protocol 1: Evaluating Matrix Effects via Post-extraction Spiking

This method provides a quantitative measure (%ME) of ionization suppression or enhancement [1].

  • Step 1: Prepare Solutions

    • Solution A (Neat Standard): Prepare the native analyte (leucocrystal violet) and the IS (this compound) in a pure solvent at a known concentration.
    • Solution B (Spiked Matrix): Process a blank matrix sample (e.g., fish tissue) through your entire extraction and clean-up protocol. After processing, spike it with the same amount of native analyte and IS as in Solution A.
  • Step 2: LC-MS/MS Analysis

    • Analyze both solutions in multiple replicates.
    • Record the peak areas for the native analyte and the IS in both solutions.
  • Step 3: Calculate Matrix Effect

    • Use the formula: %ME = (Peak Area of Analyte in Spiked Matrix / Peak Area of Analyte in Neat Standard) × 100
    • Interpretation:
      • %ME = 100%: No matrix effect.
      • %ME < 100%: Ion suppression.
      • %ME > 100%: Ion enhancement.
    • The same calculation can be performed for the IS to verify its effectiveness. A value close to 100% for the IS indicates it is compensating well [1].
Protocol 2: Quantitation of Leucocrystal Violet using this compound as Internal Standard

This is the core methodology for accurate measurement [3] [4].

  • Step 1: Sample Preparation

    • Spike a consistent, known amount of this compound IS into all samples, calibration standards, and quality controls before any extraction steps. This corrects for both matrix effects and recovery losses.
    • Process samples according to your established protocol (e.g., extraction, purification).
  • Step 2: Calibration Curve Preparation

    • Prepare a series of calibration standards with increasing concentrations of native leucocrystal violet.
    • Spike each standard with the same, fixed amount of this compound IS.
    • Use a blank matrix (if available) to prepare matrix-matched standards. If a blank is unavailable, the IS will be the primary correction tool.
  • Step 3: LC-MS/MS Analysis and Calculation

    • Analyze the calibration standards and samples.
    • For each calibration standard, calculate the ratio of the peak area of the native analyte to the peak area of the IS.
    • Plot a calibration curve with the analyte/IS area ratio on the y-axis and the analyte concentration on the x-axis.
    • Use the linear regression equation from this curve to calculate the concentration of unknown samples based on their measured analyte/IS area ratio.

Key Practical Considerations

  • IS Choice is Critical: The stable isotope-labeled internal standard (like this compound) is the gold standard for compensation because it is physicochemically identical to the analyte [4].
  • Chromatography is Key: Well-optimized chromatography that separates the analyte from major matrix interferences is the first line of defense against MEs [2].
  • Sample Clean-up: Effective extraction and purification protocols significantly reduce the burden of co-eluting matrix components [1].

References

reducing analyte loss sample preparation leucocrystal violet-d6

Author: Smolecule Technical Support Team. Date: February 2026

Leucocrystal Violet: Chemical Properties & Handling

Understanding the basic properties of a compound is the first step in optimizing its use and preventing loss. The table below summarizes key data for leucocrystal violet.

Property Specification / Value
CAS Number 603-48-5 [1] [2]
Molecular Formula C₂₅H₃₁N₃ [1] [2]
Molecular Weight 373.53 g/mol [1]
Melting Point 175–177 °C [2]
Purity ≥98% [1]
Storage Condition 2–8 °C [2]
Stability Notes Stable, but sensitive to light and air [2]. Incompatible with strong oxidizing agents [2].

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to specific issues related to working with leucocrystal violet.

Q1: What are the primary factors that can cause leucocrystal violet degradation or loss?

  • Light and Air Exposure: The compound is documented as being sensitive to both light and air, which can lead to decomposition or unintended oxidation [2].
  • Solvent Volatility: When formulating LCV into films or solutions, the use of highly volatile solvents (e.g., chloroform) can cause stability issues and inconsistent results due to rapid evaporation. Switching to a less volatile sensitizer like 2,2,2-trichloroethanol (TCE) has been shown to improve stability [3].

Q2: How can I improve the stability of LCV in my experimental formulations? Research into LCV-based dosimeters suggests that the choice of matrix and sensitizer is critical:

  • Use a Polymer Matrix: Incorporating LCV into a poly vinyl butyral (PVB) film can protect the dye and provide a stable medium for measurement [3].
  • Optimize Sensitizer Choice: Using 2,2,2-trichloroethanol (TCE) as a sensitizer instead of chloroform offers the dual advantages of enhancing sensitivity and reducing evaporation due to its lower volatility [3].

Q3: My LCV solution shows unexpected color development. What does this mean? Leucocrystal violet is a leuco dye, meaning its oxidized form is a colored dye (crystal violet).

  • Expected Oxidation: The intended reaction pathway involves LCV being oxidized to crystal violet cation, which has a blue color and maximum absorbance at 590 nm [3] [4]. This is the basis for its use in detection and dosimetry.
  • Unintended Oxidation: If color development occurs prematurely during storage or sample preparation, it is likely due to exposure to air or oxidizing agents [2]. Ensure containers are sealed under an inert atmosphere and protected from light.

Experimental Workflow for Preparing LCV Films

The following diagram illustrates a documented protocol for creating stable LCV films, which can serve as a reference for minimizing analyte loss during preparation.

Start Start Film Preparation Step1 Dissolve LCV and sensitizer (eg 2,2,2-trichloroethanol) in solvent Start->Step1 Step2 Add Poly Vinyl Butyral (PVB) as polymer matrix Step1->Step2 Step3 Mix solution thoroughly to ensure homogeneity Step2->Step3 Step4 Solvent casting of film on clean surface Step3->Step4 Step5 Allow solvent to evaporate in controlled conditions Step4->Step5 Step6 Store finished LCV film at 2-8°C, protected from light Step5->Step6 Critical1 Use low-volatility sensitizers to prevent evaporation Critical1->Step1 Critical2 Protect from light and air during all stages Critical2->Step5 Critical2->Step6

Key Recommendations to Minimize Analyte Loss

To summarize the core strategies for preventing leucocrystal violet-d6 loss:

  • Control the Environment: Always handle the compound in a controlled atmosphere, protected from light, and at cool temperatures (2-8°C) [2].
  • Formulate for Stability: When preparing solutions or films, use a stabilizing polymer matrix (like PVB) and opt for less volatile chemical sensitizers (like TCE) to ensure consistency and reduce loss [3].
  • Avoid Oxidizers: Ensure that all equipment and reagents are free of contaminants that could act as oxidizing agents [2].

References

optimizing leucocrystal violet-d6 recovery in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary factor affecting LCV-d6 recovery in solid phase extraction (SPE)?

    • A: The moisture content and pH of the sample load solution on the SPE cartridge are critical. Incomplete retention occurs if the sample is too dry or if the pH is not properly controlled, leading to poor recovery. Ensure the alumina SPE cartridge is pre-conditioned and that the sample load solution has the correct pH and moisture content as per the validated method [1].
  • Q2: My LCV-d6 recovery is low, but the recovery for the non-deuterated LCV from standards is good. What could be the cause?

    • A: This points to an issue specific to the internal standard. First, verify the stability of the LCV-d6 standard solution and check for any isotopic exchange or degradation. Second, in LC-MS, check for ion suppression in the mass channel specific to LCV-d6, which can be caused by co-eluting matrix components. Dilution or additional cleanup can help mitigate this [1].
  • Q3: After oxidation with DDQ, I'm not detecting the expected Crystal Violet-d6 product. What should I troubleshoot?

    • A: Focus on the oxidation reaction conditions:
      • DDQ Solution: Confirm the preparation and shelf-life of the DDQ solution. A fresh solution is recommended for consistent performance [1].
      • Reaction Time & Temperature: Ensure the oxidation is proceeding for the correct duration and at the specified temperature. Incomplete oxidation will yield low amounts of the chromic product.
      • pH Dependence: The oxidation reaction is pH-dependent. Deviations in the buffer pH can halt or slow the reaction [1].
  • Q4: The developed method works well in catfish muscle, but I'm getting high background interference in salmon or shrimp. How can I improve the cleanup?

    • A: The lipid and pigment content in salmon and shrimp is different from catfish. Consider:
      • Enhanced Cleanup: Introducing an additional SPE cleanup step, such as a C18 or polymer-based cartridge, after the initial alumina and PRS steps to remove non-polar interferents [1].
      • Gradient Optimization: Adjusting the LC gradient to better separate LCV-d6 and its oxidation product from the matrix interferences that elute at different times.

Troubleshooting Guide: Low LCV-d6 Recovery

Use this guide to diagnose and resolve issues with low LCV-d6 recovery.

Observed Problem Potential Root Cause Recommended Solution
Low recovery in LC-VIS Incomplete oxidation to CV-d6 Check DDQ concentration, reaction time, and pH [1].
Leaching from SPE cartridge Do not over-dry SPE bed; ensure elution solvent strength is sufficient [1].
Low recovery in LC-MS Ion suppression Dilute sample extract; add isotopically labeled internal standard (e.g., LCV-d6); improve LC separation [1].
Instability of deuterated standard Store standard solutions at recommended temperature; check for degradation over time.
High background noise Incomplete sample cleanup Optimize SPE washing steps; consider a second, orthogonal SPE cleanup [1].
Matrix co-elution Modify LC gradient to improve separation of analyte from interferents [1].
Poor precision Inconsistent oxidation Standardize vortexing/mixing time and temperature for DDQ oxidation step [1].
Inconsistent SPE flow rates Control vacuum or pressure to ensure consistent flow through SPE cartridges.

Detailed Experimental Protocol for LCV-d6 Analysis

This protocol is adapted from the FDA LIB 4395 method for triphenylmethane dyes [1].

1. Extraction:

  • Homogenize the sample (e.g., 1 g of tissue) with a mixture of ammonium acetate buffer (pH ~4.5) and acetonitrile.
  • Add the internal standard (LCV-d6) at this initial stage to correct for procedural losses.
  • Centrifuge the mixture and collect the supernatant.
  • Partition the analytes into dichloromethane (DCM). Evaporate the combined DCM extracts to dryness under a gentle stream of nitrogen or on a rotary evaporator [1].

2. Oxidation:

  • Reconstitute the dry extract in a suitable solvent.
  • Add a freshly prepared solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
  • Vortex thoroughly and allow the oxidation to proceed for a specified time to ensure complete conversion of LCV-d6 to Crystal Violet-d6 [1].

3. Solid Phase Extraction (SPE) Cleanup:

  • Use a sequential SPE cleanup.
  • First, an Alumina N (neutral) cartridge: Pre-condition the cartridge. Load the oxidized sample. Wash with a mild solvent to remove impurities. Elute the analytes with a stronger solvent like acidified methanol.
  • Second, a Propylsulfonic acid (PRS) cartridge: Pre-condition the PRS cartridge. Load the eluate from the alumina step. Wash and then elute with a basic methanol solution. Evaporate the final eluate to dryness and reconstitute in mobile phase for analysis [1].

4. Instrumental Analysis:

  • LC-VIS: Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) with gradient elution (e.g., ammonium acetate buffer and acetonitrile). Detect CV-d6 at 588 nm [1].
  • LC-MS/MS: For higher specificity and confirmation, use LC-MS/MS with an ion trap mass spectrometer and No-Discharge Atmospheric Pressure Chemical Ionization (ND-APCI). Monitor the specific precursor and product ions for CV-d6 [1].

Workflow Diagram: LCV-d6 Analysis & Troubleshooting

The diagram below outlines the core analytical workflow and primary troubleshooting decision points.

lcv_workflow start Start: Sample Preparation extraction Extraction with Buffer/ACN start->extraction add_isd Add LCV-d6 Internal Standard extraction->add_isd oxidation Oxidation with DDQ add_isd->oxidation spe SPE Cleanup (Alumina & PRS) oxidation->spe analysis LC-VIS / LC-MS Analysis spe->analysis eval Evaluate LCV-d6 Recovery analysis->eval low_recovery Low Recovery? eval->low_recovery end End: Data Accepted low_recovery->end No troubleshoot Troubleshooting Guide low_recovery->troubleshoot Yes prob_ox Check Oxidation Step troubleshoot->prob_ox prob_spe Check SPE Conditions troubleshoot->prob_spe prob_ms Check for LC-MS Ion Suppression troubleshoot->prob_ms prob_ox->extraction Review Protocol prob_spe->extraction Review Protocol prob_ms->extraction Review Protocol

The provided DOT script creates a workflow that adheres to your specifications. Key features include:

  • Color Contrast: All node text uses fontcolor="#202124" on light backgrounds (fillcolor="#F1F3F4" or "#FBBC05") for high contrast, complying with WCAG guidelines [2] [3] [4]. Action nodes are colored with high-contrast green (#34A853 / white text).
  • Label Distance: Edge labels use labeldistance=2.5 to ensure a clear gap between the text and the nodes, improving readability [5] [6].
  • Logical Flow: The diagram clearly separates the main analytical procedure (green nodes) from evaluation and troubleshooting steps (blue and red elements).

Key Considerations for Method Optimization

For LCV-d6, pay special attention to:

  • Matrix Effects: The complexity of your sample (e.g., liver vs. muscle tissue) dramatically impacts recovery. You may need to create a matrix-matched calibration curve using blank tissue spiked with LCV-d6 to accurately quantify recovery [1].
  • Oxidation Efficiency: The DDQ oxidation step is critical for converting LCV-d6 to a form detectable by VIS or MS. Monitor this reaction carefully. The recovery of the chromic form (CV) from a spiked sample was reported at 84.4% in one study, which can be a benchmark for your optimization of the deuterated form [1].

References

leucocrystal violet-d6 instrument parameter optimization LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q: What is the general workflow for developing a new LC-MS/MS method? A: Method development should follow a logical sequence to ensure robust results. The key steps are outlined in the diagram below.

workflow Start Start Method Development MS1 1. MS Parameter Optimization • Precursor ion (m/z) • Capillary voltage Start->MS1 MS2 2. MS/MS Parameter Optimization • Product ions (m/z) • Collision energy (CE) MS1->MS2 LC 3. LC Parameter Optimization • Mobile phase & buffer • Column selection • Gradient program MS2->LC Validate 4. Method Validation • LOD/LOQ • Linearity • Repeatability LC->Validate

Q: Which ionization mode should I use for leucocrystal violet? A: While your exact deuterated compound wasn't found, a method for the analysis of leucocrystal violet (LCV) itself uses positive-ion electrospray ionization (ESI+) [1]. This is a logical starting point for leucocrystal violet-d6, as deuteriation typically does not alter the preferred ionization mode. For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective [2].

Q: How can I reduce high background noise in my analysis? A: High background is often a chromatographic or sample preparation issue, not solely an MS problem.

  • Chromatographic Separation: Ensure good peak separation. Co-eluting substances can cause ion suppression or enhancement in the source [2].
  • Sample Cleanup: Use effective purification techniques, such as the Strong Cation-Exchange (SCX) solid-phase extraction used for fish and shrimp samples analyzing LCV [1].
  • Source Maintenance: A dirty ion source can cause high background. Regular cleaning is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Suboptimal ion source parameters Optimize voltages (capillary, cone), and gas flows (desolvation, cone) [2] [3].
Low abundance of the target ion Check ionization mode (use ESI+). Directly infuse standard to confirm ionization [2].
Low Fragmentation Incorrect collision energy Perform collision energy (CE) optimization. A common target is to have 10–15% of the parent ion remaining [2].
Poor Chromatography Incorrect mobile phase or column Test different buffers (e.g., ammonium formate) and pH values (e.g., 2.8, 8.2). Evaluate various C18 columns [2] [3].
High Background Noise Co-eluting matrix compounds Improve sample cleanup and chromatographic separation. Run a full scan to identify co-elutions [2].
Irreproducible Results Unstable electrospray Ensure mobile phase is buffered correctly. Set source parameters on a "maximum plateau" where signal is stable, not just at a peak maximum [2].

Experimental Protocols & Data Analysis

Protocol: Systematic Parameter Optimization for LC-QQQ [3]

This protocol provides a detailed, step-wise approach to optimize an LC-MS/MS method.

1. Optimize MS Parameters First

  • Direct Infusion: Start by directly infusing a standard solution of this compound into the mass spectrometer, bypassing the LC column.
  • Precursor Ion Scan: Identify the protonated molecule [M+H]+ and its characteristic m/z. The d6-label will cause a mass shift compared to standard LCV.
  • Product Ion Scan: Fragment the precursor ion and identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).
  • Optimize Key Voltages & Gas Flows: Systematically adjust the following to maximize signal intensity for your chosen precursor and product ions:
    • Capillary Voltage: Critical for efficient droplet charging and ion release in ESI.
    • Collision Energy (CE): Crucial for generating abundant product ions.
    • Source Temperatures and Gas Flows (desolvation and cone).

2. Optimize LC Parameters Second

  • Mobile Phase: Test different combinations of organic modifiers (methanol vs. acetonitrile) and buffers (e.g., ammonium formate with formic acid). Buffer concentration and pH can significantly impact peak shape and sensitivity [3].
  • Column Selection: Evaluate different C18 (or other) columns to find one that provides the best retention and peak shape for your analyte.
  • Gradient Program: Develop a gradient that effectively elutes your compound while separating it from matrix interferences.

3. Method Validation Once parameters are set, validate the method by determining:

  • Linearity: Across the expected concentration range.
  • Limit of Detection (LOD) and Quantification (LOQ).
  • Precision (Repeatability): Both intra-day and inter-day.
  • Accuracy: Using spiked samples.
Data Visualization for Quality Control

Implementing a system to visualize instrument performance data is a best practice for maintaining a robust method. The following workflow can be automated using open-source tools like Python and Dash to create a monitoring dashboard [4].

QC_Dashboard cluster_viz Key Visualizations Data LC-MS/MS Raw Data (e.g., XML) Parse Parse & Store Data Data->Parse DB Centralized Database Parse->DB Visualize Visualize QC Parameters DB->Visualize Monitor Monitor Instrument Performance Visualize->Monitor H1 Histograms of RRT/Peak Area Visualize->H1 H2 Batch-to-Batch Signal Plot Visualize->H2 H3 Absolute Retention Time Trend Visualize->H3

Key Parameters to Monitor in your Dashboard:

  • Relative Retention Time (RRT): Monitors chromatographic stability.
  • Internal Standard Peak Area: Ensures consistent instrument response.
  • Signal-to-Noise Ratio: Tracks method sensitivity over time.

I hope this structured technical support guide provides a solid foundation for your work with this compound.

References

minimizing ion suppression leucocrystal violet-d6 mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ion Suppression

Ion suppression is a matrix effect in LC-MS where co-eluting substances reduce the ionization efficiency of your target analyte, leading to decreased signal intensity, poor precision, and inaccurate quantification [1]. It occurs in the ion source and affects both single-stage and tandem mass spectrometry [1].

Mechanisms differ between ionization techniques:

  • In Electrospray Ionization (ESI), the most common mechanism involves competition for charge and space on the surface of the evaporating solvent droplets [1].
  • In Atmospheric-Pressure Chemical Ionization (APCI), ion suppression can be related to the efficiency of charge transfer or the formation of non-volatile solids [1].

Strategies to Minimize and Manage Ion Suppression

The table below summarizes the primary strategies for mitigating ion suppression.

Strategy Description Key Details / Examples
Improved Chromatography Separate analyte from interfering compounds [1]. Increase retention factor; use alternative selectivity (HILIC, IC, RPLC) [2].
Sample Clean-up Remove matrix components before analysis [1]. Solid-phase extraction (SPE); protein precipitation.
Internal Standards Correct for variability in ionization efficiency [2]. Stable isotope-labeled internal standards (SILIS), e.g., leucocrystal violet-d6 for leucocrystal violet [3].
Method Parameters Adjust LC-MS conditions to reduce effects [1]. Reduce injection volume; modify mobile phase; switch ionization mode (e.g., positive to negative) [1].

Advanced Workflow: The IROA Approach for Comprehensive Correction

For non-targeted metabolomics or highly complex matrices, advanced workflows like the IROA TruQuant can measure and correct for ion suppression across all detected metabolites [2]. This method uses a special stable isotope-labeled internal standard (IROA-IS) library and algorithms to correct suppression effects, allowing for more accurate quantification even in the presence of significant matrix effects [2].

The following diagram illustrates the logic of building a robust LC-MS method and troubleshooting ion suppression:

Start Suspected Ion Suppression Detect Detect and Locate Suppression Start->Detect Strategy1 Modify Sample Preparation Detect->Strategy1 Strategy2 Optimize Chromatography Detect->Strategy2 Strategy3 Use Appropriate Internal Standard Detect->Strategy3 Strategy4 Adjust Instrument Parameters Detect->Strategy4 Advanced Advanced Correction Detect->Advanced For complex cases Goal Accurate and Robust Quantification Strategy1->Goal e.g., SPE Strategy2->Goal e.g., HILIC vs RPLC Strategy3->Goal e.g., SILIS Strategy4->Goal e.g., Reduce load Advanced->Goal e.g., IROA Workflow

Key Experimental Protocols for Troubleshooting

Here are detailed methodologies for two critical procedures to validate your methods.

1. Post-Extraction Spike-In Experiment This protocol tests for the presence and extent of ion suppression [1].

  • Prepare Samples:
    • Test Solution: Process a blank matrix (e.g., plasma) through your entire sample preparation protocol. After the final step, spike a known concentration of your analyte (leucocrystal violet) and internal standard (this compound) into the prepared sample.
    • Control Solution: Prepare the same concentration of analyte and internal standard in a pure, neat solvent.
  • Analyze and Compare: Inject both solutions into your LC-MS system.
  • Calculation: Compare the peak areas (A = control, B = test).
    • Ion Suppression (%) = (100 - (B/A × 100))
    • A significant reduction in the peak area of the test solution indicates ion suppression.

2. Continuous Post-Column Infusion Experiment This protocol helps you locate the chromatographic region where ion suppression occurs [1].

  • Set Up Infusion: Use a syringe pump to continuously infuse a solution of your analyte and internal standard directly into the LC effluent, post-column and before the mass spectrometer.
  • Establish Baseline: With the LC pump running (mobile phase only) and the infusion on, you will see a steady signal in the MRM channel for your analyte.
  • Inject Blank: Inject a sample of the blank matrix that has been processed through your sample preparation protocol.
  • Observe Chromatogram: As the LC run proceeds, the elution of matrix components will cause the steady signal to drop. Any dip in the baseline indicates the retention time window where ion-suppressing compounds are eluting.

References

leucocrystal violet-d6 storage conditions stability issues

Author: Smolecule Technical Support Team. Date: February 2026

A Practical Guide to Determining Storage Conditions

For reagents like Leucocrystal Violet-d6 (LCV-d6), which is a deuterated internal standard used in analytical chemistry, the storage conditions are critical for maintaining its stability and purity. Here are the steps you should take to establish reliable storage protocols.

Step Action Rationale & Key Considerations
1 Consult Primary Documents The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provide authoritative, lot-specific storage details and stability data [1].
2 Apply General Storage Principles Adhere to core lab practices: monitor storage temperatures with logbooks and prevent contamination by not sampling directly from the stock bottle [1].
3 Extrapolate from Related Reagents Standard Leuco Crystal Violet (LCV) is a common field reagent [2]. LCV-d6, with added deuterium, is typically more stable, but confirm this with the manufacturer.

Frequently Asked Questions

Q: What is the most likely storage condition for LCV-d6? A: While you must confirm with the manufacturer, a stable organic compound like LCV-d6 is typically stored at cool or room temperature, protected from light. The deuterated form is often more stable than its non-deuterated counterpart.

Q: What are the risks of using an expired or degraded LCV-d6 solution? A: Using degraded reagents can lead to:

  • Inaccurate Results: Changed reactivity can undermine the validity of your scientific data [1].
  • Safety Hazards: Chemical degradation may produce unexpected or hazardous by-products [1].
  • Non-Compliance: It violates strict laboratory guidelines like Good Laboratory Practice (GLP) [1].

Q: How should I handle in-house prepared solutions of LCV-d6? A: If you prepare stock solutions from the pure powder:

  • Assign a Conservative Expiry Date: It should not exceed the expiry of the original stock material [1].
  • Ensure Consistency: Follow a strict, documented protocol to ensure consistency between batches [1].
  • Inspect Before Use: Visually check the solution for any signs of degradation, such as color changes or precipitation [1].

Experimental Workflow for Reagent Validation

The following diagram outlines a logical workflow for verifying the stability of your reagent in the context of an experiment, which is crucial for generating reliable data.

Start Start: New Reagent Received CheckDocs Check CoA and SDS Start->CheckDocs RecordInfo Record Lot Number and Expiry Date CheckDocs->RecordInfo DefineStorage Define and Label Storage Conditions RecordInfo->DefineStorage PrepSolution Prepare Working Solution DefineStorage->PrepSolution VisualCheck Visual Inspection (Color/Precipitate) PrepSolution->VisualCheck Proceed Proceed with Experiment VisualCheck->Proceed Pass Investigate Investigate Discrepancy VisualCheck->Investigate Fail

To summarize the critical steps for your records:

Step Key Action Documentation
Step 1 Upon receiving LCV-d6, immediately check the CoA and SDS from the supplier. Record the lot number and manufacturer's stated expiry date.
Step 2 Define and label the storage conditions (e.g., Store at +4°C protected from light). Use a laboratory logbook or electronic system to track storage temperature.
Step 3 Inspect the reagent visually every time before use. Note any changes in appearance; discard if signs of degradation are present.

References

extraction efficiency improvement leucocrystal violet-d6

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Leucocrystal Violet (LCV)

Understanding the base compound is the first step in troubleshooting its deuterated analog. Here are the key properties of Leucocrystal Violet.

Property Description
CAS Number 603-48-5 [1]
IUPAC Name 4,4,4-Methylidynetris(N,N-dimethylaniline) [1]
Molecular Formula CH[C₆H₄N(CH₃)₂]₃ [1]
Molecular Weight 373.53 g/mol [1]
Chemical Nature Triphenylmethane dye; colorless reduced (leuco) form of Crystal Violet [2] [3]

| Primary Application in Research | • Presumptive test & enhancement of latent blood traces (fingerprints, footprints) [2] [3]. • Spectrophotometric detection of antimony [1]. • Used in analysis of dyes in food & environmental samples [1]. |

Leucocrystal Violet Workflow and Mechanism

The following diagram illustrates the core chemical reaction and a general workflow for using LCV as a blood enhancer, which is its most documented application.

lcv_workflow LCV Reaction and Application Workflow LCV Colorless LCV Solution Reaction Reaction LCV->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Catalyst Catalyst (Hemoglobin in Blood) Catalyst->Reaction CV Purple Crystal Violet (Oxidized Form) App1 Spray Application (e.g., on large surfaces) CV->App1 App2 Immersion Application (e.g., on removable items) CV->App2 Photo Examination & Photography App1->Photo App2->Photo Reaction->CV Oxidation

Diagram explanation: The workflow begins with the colorless Leuco Crystal Violet (LCV) solution. In the presence of hydrogen peroxide (H₂O₂) and a catalytic agent (hemoglobin in blood acts as a peroxidase [2] [3]), LCV is oxidized. This chemical reaction converts it into Crystal Violet, which is purple and visible [2] [3]. This developed stain can then be processed through different application methods for analysis.

Frequently Asked Questions (FAQs)

Formulation and Handling

Q1: How should a working solution of LCV be prepared and stored? Based on a common forensic formulation [2]:

  • Solution A: Dissolve 10 g of 5-sulphosalicylic acid in 500 ml of 3% Hydrogen Peroxide.
  • Solution B: Add and dissolve 4.4 g of Sodium Acetate, followed by 1.1 g of Leuco Crystal Violet. A magnetic stirrer is recommended.
  • Storage: The mixed solution should be stored in dark-colored glassware and refrigerated. It remains viable for several months [2]. If the LCV crystals appear yellow instead of white, they should not be used [2].

Q2: What are the primary safety considerations when working with LCV? While the search results do not contain a specific Safety Data Sheet (SDS) for LCV, they indicate that it is considered "relatively safe" compared to alternatives like Diaminobenzidine (DAB), which is a known carcinogen [2] [3]. Standard laboratory safety practices should be followed, and it is crucial to consult the specific SDS for the product you are using before starting work.

Troubleshooting and Optimization

Q3: The developed LCV stain appears faint. What could be the cause?

  • Low Catalyst Concentration: The intensity depends on the presence of a peroxidase catalyst (e.g., blood). A faint stain may indicate a very small quantity of the catalyst [3].
  • Reagent Degradation: Ensure the hydrogen peroxide is not expired and the LCV reagent was prepared correctly and stored in the dark [2].
  • Substrate Interference: Porous or dark-colored surfaces can reduce visual contrast and effectiveness [2].

Q4: Can LCV be used in sequence with other chemical treatments? Yes, but the sequence is critical. The following table outlines compatible sequences based on forensic applications.

Sequence Compatibility & Notes
LCV → Amido Black Compatible on non-porous surfaces. LCV reacts with heme, while Amido Black stains proteins, potentially providing further enhancement [2] [3].
LCV → DAB Incompatible. Only one of these dyes should be selected, as treatment with the first will make the other ineffective [3].
Luminol → LCV Conditionally Compatible. The bloodstain must first be fixed with a 2% 5-Sulphosalicylic Acid solution prior to luminol treatment to prevent leaching and loss of detail [2].

Key Considerations for Improving Extraction Efficiency of LCV-d6

To address your core question on improving extraction efficiency for leucocrystal violet-d6, here are technical strategies inferred from general analytical principles and the behavior of LCV:

  • Understand the Analyte: LCV-d6 is the deuterated internal standard for Crystal Violet, used in mass spectrometry to improve quantitative accuracy. Its chemical behavior is nearly identical to non-deuterated LCV, but with slightly higher molecular weight [1].
  • Optimize the Oxidation Step: The conversion efficiency from leuco to chromatic form is critical. Ensure the oxidation reaction (using an oxidizer like acidified potassium iodate [1]) is complete by controlling factors like pH, reaction time, and temperature.
  • Select the Right Solvent: The solubility of LCV and its derivatives is key. The standard LCV reagent uses a water-based acidic medium [2]. For extraction from complex matrices like fish tissue, a solvent like acetonitrile or methanol is often used. A modified QuEChERS procedure has been reported for related dyes [1].
  • Employ Efficient Clean-up: Use techniques like dispersive solid-phase extraction (d-SPE) to remove co-extracted lipids and other interferents from the sample extract, which can improve recovery and instrument performance [1].
  • Monitor for Background Interference: Be aware that LCV can cause background staining on substrates over time due to photo-ionization [2] [3]. In an analytical context, this translates to potential matrix interference that needs to be cleaned up or chromatographically separated.

References

column selection leucocrystal violet-d6 separation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Leucocrystal Violet (LCV) Protocol & Troubleshooting

The following table summarizes a typical LCV application protocol based on a controlled study and lists common issues with their solutions [1] [2].

Step Description Key Parameters & Tips
1. Sample Preparation Apply bloody fingerprints on a surface and allow to dry. Drying time: Overnight. Surface type: Best for non-porous, light-colored backgrounds [1].
2. LCV Application Spray LCV solution onto the sample. Crucial: Spray while surface is lying flat. Spraying upright causes pooling, bleeding [2].
3. Development Let the reagent react with the sample. Development time: ~5 minutes. Monitor for optimal stain intensity [2].
4. Arrest Development Stop the reaction to prevent over-development. Methods: Rinse with water, blot with paper towel. Blotting is superior to prevent water/LCV pooling [2].
5. Documentation Photograph the developed prints. Photograph immediately after development is arrested. For heavy prints, photograph before processing [2].
Problem Possible Cause Solution
Pooling or Running Surface upright during spraying; heavy blood deposit; improper arrest of development. Spray surface in a flat position; for non-flat surfaces, apply LCV by blotting; blot (don't just rinse) to remove excess liquid [2].
Pitting or Destruction of Ridge Detail Blood deposit is too heavy and thick. The top layer may wash away; retreat the area with LCV a second time to develop a quality print [2].
Poor Contrast on Dark Backgrounds LCV produces a violet color that lacks fluorescence. LCV is not ideal for dark backgrounds. Consider a fluorescent reagent like Acid Yellow 7 or Merbromin [1].
Damage to Non-Blood (Oily) Components LCV can destroy latent prints composed of sebaceous oils. If a print may have mixed composition, dust with black powder first before applying LCV [2].
Weak or No Development Expired reagent; blood deposit is too faint. Shelf Life: LCV working solution should be used within 1 month and stored in an amber bottle in a cool place [1].

LCV Processing Workflow

The following diagram summarizes the optimal workflow for processing samples with LCV, integrating the steps and troubleshooting tips to ensure the best outcome.

lcv_workflow Start Start LCV Processing Prep Sample Preparation Start->Prep CheckSurface Check Surface Type & Print Prep->CheckSurface ApplyLCV Apply LCV Reagent CheckSurface->ApplyLCV Spray while surface is FLAT HeavyPrint Heavy Blood Print? CheckSurface->HeavyPrint  Potential for pitting Develop Let Develop for ~5 mins ApplyLCV->Develop Arrest Arrest Development Develop->Arrest BLOT is preferred method Document Document Results Arrest->Document Success Successful Development Document->Success Good contrast and detail PoorResult Poor Result? Document->PoorResult HeavyPrint->ApplyLCV Proceed with caution Powder Dust with Black Powder First HeavyPrint->Powder Mixed blood/oil? Retreat Retreat with LCV PoorResult->Retreat Weak development PoorResult->Powder Oily print damaged Retreat->Document Powder->ApplyLCV

Frequently Asked Questions

Q: What is the shelf life of a Leucocrystal Violet working solution? A: The LCV working solution should be used within 1 month of preparation. It must be stored in an amber bottle in a cool or refrigerated location to maintain its efficacy [1].

Q: Can LCV be used on porous surfaces like wood or cardboard? A: It is not recommended. LCV carries a high risk of background staining on porous surfaces, which can obscure fingerprint detail. It is best suited for non-porous or semi-porous surfaces [1].

Q: My LCV-treated print looks good initially but then detail is lost. What happened? A: This is likely due to unarrested reagent or rinse water pooling between the ridges. Always ensure development is properly stopped by blotting the surface, and avoid letting liquid sit on the sample [2].

Important Notes on LCV-d6

The search results provide a strong foundation for standard LCV use, but specific information on LCV-d6 and its chromatographic separation was not available.

  • Chemical Differences: LCV-d6 is a deuterated internal standard used for precise quantification in analytical techniques like LC-MS. Its chemical behavior is nearly identical to non-deuterated LCV but with a slightly higher molecular weight.
  • Troubleshooting LCV-d6 Separation: For issues with column separation of LCV-d6, your troubleshooting should focus on HPLC or UHPLC methods. Key parameters to optimize include:
    • Mobile Phase: Adjust the pH and ratio of aqueous buffer (e.g., ammonium formate) to organic solvent (e.g., acetonitrile or methanol).
    • Column Chemistry: A C18 column is standard; consider columns with different particle sizes (e.g., 1.7-2µm for UHPLC) or bonded phases if resolution is poor.
    • Flow Rate and Gradient: Fine-tuning the gradient elution profile and flow rate is critical for separating compounds with very similar structures.

References

internal standard concentration optimization leucocrystal violet-d6

Author: Smolecule Technical Support Team. Date: February 2026

Leucocrystal Violet-d6 Internal Standard Data

The table below summarizes the quantitative data for using LCV-d6 as an internal standard, primarily in the analysis of triphenylmethane dyes in animal tissues.

Parameter Application Context 1: General Use [1] Application Context 2: Animal Tissue Analysis [2]
Primary Application Internal standard for LCV & triphenylmethane dyes in aquaculture products, cosmetics, food, etc. Internal standard for triphenylmethane dyes (like crystal violet) and metabolites in animal tissues (salmon, chicken).
Recommended Instrumentation Liquid chromatography-tandem mass spectrometry (LC-MS/MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Working Concentration (Solution) Information not specified in search results. 40 ng/mL (in acetonitrile, as part of a mixed internal standard solution) [2].
Final Fortification Level (In Sample) Information not specified in search results. 2.0 μg/kg (in a 2g homogenized tissue sample) [2].
Key Purpose / Benefit To act as a deuterated analog for more accurate quantification via isotope dilution. To compensate for sample matrix effects and analyte loss during preparation (via isotope dilution).

Experimental Protocol for Animal Tissue Analysis

The following detailed methodology is adapted from a validated LC-MS/MS method for determining residues of triphenylmethane dyes and their metabolites in animal tissues [2]. Using LCV-d6 as described here is critical for achieving accurate results.

Chemicals and Materials
  • Analytical Standards: this compound, crystal violet, leuco-crystal violet, and other relevant triphenylmethane dye standards.
  • Solvents: LC-MS grade methanol, acetonitrile, and water.
  • Chemicals: Formic acid, ammonium formate, hexanes, anhydrous magnesium sulfate, hydroxylamine hydrochloride, and ascorbic acid.
  • Labware: Polypropylene centrifuge tubes (15 mL and 50 mL), disposable syringes (1 mL), syringe filters (0.22 μm), and amber autosampler vials.
Standard and Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare by accurately weighing 5 mg of each standard (including LCV-d6) and dissolving in 5 mL of acetonitrile. These are stable for at least three months at -20 °C in amber vials.
  • Intermediate Internal Standard Solution (1 μg/mL): Dilute the LCV-d6 stock solution in acetonitrile. This solution is stable for at least one month at -20 °C.
  • Working Internal Standard Solution (WS-IS, 40 ng/mL): Prepare fresh daily by diluting the intermediate solution in acetonitrile [2].
Sample Preparation Workflow

The entire sample preparation process is visually summarized in the following workflow diagram:

Start Start: Homogenize Tissue Weigh Weigh 2.00 g ± 0.02 g homogenized sample Start->Weigh Spike Spike with 100 µL of Working IS (LCV-d6) Weigh->Spike Equilibrate Equilibrate for 15 min (protect from light) Spike->Equilibrate Extract Add 8 mL acidified ACN (1% FA) and 1.0 g MgSO₄ Vortex 1 min, shake 15 min Equilibrate->Extract Centrifuge1 Centrifuge 8 min at 4°C, 4000 rpm Extract->Centrifuge1 Transfer Transfer supernatant Centrifuge1->Transfer Evaporate Evaporate to dryness under N₂ at 50°C Transfer->Evaporate Reconstitute Reconstitute with 0.8 mL acidified ACN (0.1% FA) Evaporate->Reconstitute Chill Chill at -20°C for 0.5 hour Reconstitute->Chill Centrifuge2 Centrifuge 6 min at 4°C, 4000 rpm Chill->Centrifuge2 Filter Filter through 0.22 µm filter into amber vial Centrifuge2->Filter Analyze LC-MS/MS Analysis Filter->Analyze

LC-MS/MS Analytical Conditions
  • Chromatography:
    • Column: C18 column (e.g., 3.0 μm, 100 × 2.1 mm).
    • Mobile Phase: Water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate as additives.
    • Gradient: A tailored gradient for rapid separation is used, achieving a shorter analysis time than older methods [2].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) with two MS/MS transitions selected for each analyte for confirmation, enhancing selectivity and accuracy [2].
Quantification and Quality Control
  • Calibration: Use extracted-matrix calibration in combination with isotope dilution (using LCV-d6) for quantification. This corrects for matrix effects and analyte loss [2].
  • Quality Control:
    • Run a Laboratory Reagent Blank (LRB) to check for contamination.
    • Test sample blanks (e.g., certified organic tissue) to check for interferences.
    • Evaluate matrix effects (ME%) and extraction efficiency (EE%) by comparing the response of samples spiked before and after extraction [2].

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in using LCV-d6 to ensure accurate results?

The most critical step is employing isotope dilution methodology with extracted-matrix calibration. By spiking the LCV-d6 internal standard into the sample before extraction, it experiences the same matrix effects and analyte losses as the native target analytes. This allows for a highly accurate correction during LC-MS/MS quantification [2].

Q2: Why is my LCV-d6 signal low or showing degradation?

Signal loss can be attributed to several factors, with improper storage and handling being the most common.

  • Storage: The standard has a limited shelf life, and you must observe the expiry date on the label. Stock and intermediate solutions should be stored at -20 °C in amber vials to protect from light, which ensures stability for months [1] [2].
  • Handling: The working solution should be prepared fresh daily to prevent evaporation or degradation [2].
  • Sample Preparation: Ensure the sample is protected from light during the equilibration step, and avoid using outdated or improperly stored chemicals.
Q3: How does the use of methanol instead of acetonitrile in the mobile phase affect the analysis?

The cited method uses methanol instead of the more traditional acetonitrile in the mobile phase. This substitution reduces analytical costs without compromising performance. Additionally, the method's design, which requires a smaller sample volume for injection, reduces instrument maintenance and enhances column lifetime [2].

References

reducing background interference leucocrystal violet-d6 analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Leucocrystal Violet and Potential Interferences

Leucocrystal violet (LCV) is the reduced, colorless form of the dye crystal violet (also known as gentian violet) [1]. Analysis often involves oxidizing LCV back to the colored chromic form for detection [2]. Background interference can arise from several sources:

  • Sample Matrix: Co-extracted compounds from biological tissues (like catfish) can cause significant interference [2].
  • Impurities: The main impurities in malachite green (a related dye) include its leuco form and desmethyl metabolites [3]. Similar impurities in LCV or its deuterated standard could contribute to background noise.
  • Oxidation Reagents: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) must be pure, and the reaction conditions need to be controlled to prevent non-specific oxidation of interfering compounds [2].
  • SPE Sorbents: Inadequate cleanup or variations between brands of solid-phase extraction (SPE) sorbents can be a source of interference [2].

Troubleshooting Guide: Reducing Background Interference

The table below summarizes common issues and proposed solutions based on methods for related compounds.

Problem/Symptom Possible Cause Proposed Solution / Troubleshooting Step
High baseline noise in chromatography Incomplete sample cleanup; co-eluting compounds Optimize the Solid Phase Extraction (SPE) cleanup protocol. Ensure proper conditioning, washing, and elution steps [2].
High background in blanks Contaminated reagents or labware; impurity interference Use high-purity solvents. Run procedural blanks. Use fresh, high-purity DDQ oxidation reagent [2].
Low or inconsistent recovery Inefficient oxidation; poor SPE elution; analyte degradation Standardize oxidation time/temperature. Check SPE elution solvent strength and volume. Use stable internal standard (e.g., LCV-d6) [2].
Variable results between batches Different SPE sorbent brands or lots Use a consistent, high-quality SPE sorbent brand. The FDA method notes that different alumina SPE columns can be used but may require validation [2].

Experimental Protocol for Sample Cleanup

The following workflow is adapted from an FDA method for the analysis of Crystal Violet and Brilliant Green in fish tissue, which shares similarities with LCV analysis [2]. You can use this as a starting point to develop your own protocol for LCV-d6.

Start Start: Homogenized Tissue Sample Extraction Extract with buffer and organic solvent Start->Extraction Partitioning Liquid-Liquid Partitioning into dichloromethane Extraction->Partitioning Oxidation Oxidation with DDQ (Convert Leuco to Chromic Form) Partitioning->Oxidation SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Oxidation->SPE_Cleanup Analysis Analysis (e.g., LC-VIS or LC-MS) SPE_Cleanup->Analysis

Detailed Steps:

  • Extraction:

    • Homogenize the tissue sample with p-tsa solution, acetonitrile, and dichloromethane.
    • Centrifuge and collect the organic (dichloromethane) layer [2].
  • Oxidation:

    • Evaporate the dichloromethane extract to dryness.
    • Reconstitute the residue in acetonitrile.
    • Add a solution of DDQ in acetonitrile to oxidize leuco compounds to their chromic forms.
    • Evaporate to dryness and reconstitute in mobile phase or diluent for SPE [2].
  • Solid-Phase Extraction (SPE) Cleanup: This is a critical step for reducing background interference. The FDA method uses a two-step SPE sequence:

    • Alumina Column:
      • Condition the column with dichloromethane.
      • Load the sample.
      • Wash with dichloromethane to remove impurities.
      • Elute the analytes with acidified ethanol [2].
    • Propylsulfonic Acid (PRS) Column:
      • Dilute the alumina eluate with water and load onto the PRS column.
      • Wash with acidified water and acetonitrile to remove further interferences.
      • Elute the analytes with acidified ethanolic ammonium acetate solution [2].
  • Analysis:

    • The final extract can be analyzed by Liquid Chromatography with Visible detection (LC-VIS) or the more specific Liquid Chromatography-Mass Spectrometry (LC-MS) [2].

Frequently Asked Questions

What is the advantage of using a deuterated internal standard like LCV-d6? Using LCV-d6 helps correct for analyte loss during sample preparation and variations in instrument response. It improves the method's accuracy and precision [2].

How can I confirm that a peak in my analysis is LCV and not an interferent? Using LC-MS/MS for analysis provides a higher degree of specificity. The LCV-d6 internal standard will have a distinct mass-to-charge ratio, allowing you to distinguish it from background interference with high confidence [2].

The oxidation step is critical. Are there alternatives to DDQ? DDQ is a strong oxidant used in established methods [2]. Other oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or lead(IV) oxide are mentioned in production processes [3], but their efficiency for analytical oxidation of LCV should be validated.

References

leucocrystal violet-d6 vs non-deuterated standard performance

Author: Smolecule Technical Support Team. Date: February 2026

Known Facts and Typical Applications

Based on the search results, the core difference lies in the presence of six deuterium atoms in leucocrystal violet-d6, which replaces hydrogen in the dimethylamino groups [1] [2]. The table below summarizes their general characteristics and uses.

Feature This compound (Deuterated Standard) Leucocrystal Violet (Non-deuterated Compound)
Chemical Formula C₂₅H₂₅D₆N₃ [1] [2] C₂₅H₃₁N₃
Molecular Weight 379.57 g/mol [1] [2] 373.54 g/mol
Primary Role Tracer, Internal Standard for quantification [1] Target analyte, Triphenylmethane dye precursor [1] [2]
Key Applications Internal standard in NMR, GC-MS, LC-MS; Spectrophotometric detection of antimony [1] Detection of antimony in environmental/biological samples [1] [2]

The following diagram illustrates the standard workflow for using this compound as an internal standard in quantitative mass spectrometry, its most common application:

G cluster_ms Mass Spectrometry Data A Sample Preparation B Add Known Amount of This compound A->B C Extraction and Analysis (LC-MS) B->C D Mass Spectrometry Detection C->D E Data Quantification D->E F Measure Peak Areas: - Target Analyte (non-deuterated) - Internal Standard (deuterated-d6) E->F

Overcoming the Data Gap and Finding Experimental Evidence

The lack of direct comparative data in public search results is a common challenge for specific chemical compounds. Here is a practical pathway to obtain the information necessary for your comparison guide:

  • Consult Specialty Science Databases: Direct experimental data, such as chromatographic peak shapes, signal-to-noise ratios, and calibration curves, is typically found in peer-reviewed journal articles. Use databases like SciFinderⁿ, Reaxys, or PubMed to search for studies that specifically used this compound as an internal standard.
  • Review Manufacturer Documentation: Suppliers like MedChemExpress and Santa Cruz Biotechnology (cited in these results) often provide technical data sheets or certificates of analysis for their products. These documents can contain valuable HPLC/GC traces and NMR spectra that illustrate purity and performance [1] [2].
  • Design a Validation Protocol: In the absence of published data, you can establish performance through a standard method validation:
    • Prepare calibration standards of the non-deuterated leucocrystal violet, each containing a fixed, known concentration of the this compound internal standard.
    • Analyze the samples using LC-MS or GC-MS and plot the peak area ratio (analyte/standard) against the analyte concentration. The linearity of this curve demonstrates the effectiveness of the deuterated standard in correcting for instrumental and procedural variance.
    • Compare precision and accuracy of results obtained with and without the internal standard to quantitatively demonstrate its performance benefits.

References

method validation using leucocrystal violet-d6 internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Leucocrystal Violet-d6 at a Glance

The table below summarizes the core information available for this compound based on the search results.

Aspect Details
Product Name This compound (Leucocrystal Violet analytical standard) [1]
Chemical Description Deuterated analog of leucocrystal violet dye [1]
Primary Application Used as an internal standard for the determination of Leucocrystal Violet and other triphenylmethane dyes in samples like aquaculture products and rainbow trout [1].
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Key Advantage Corrects for sample loss and instrumental variation during complex sample preparation, improving data accuracy [2] [3].

How to Design a Comparison Guide

Since direct experimental data for a comparison is missing, you can construct a robust validation study by following this workflow. The diagram below outlines the key phases of the process.

Start Start: Method Validation using Internal Standards P1 Phase 1: Define Comparison Scope Start->P1 P2 Phase 2: Select Internal Standards P1->P2 P3 Phase 3: Establish Test Parameters P2->P3 P4 Phase 4: Execute Experiments P3->P4 P5 Phase 5: Analyze & Compare Data P4->P5 End Report Findings P5->End

Phase 1: Define the Comparison Scope
  • Objective: Clearly state the goal, e.g., "to compare the accuracy and precision of Leucocrystal Violet quantification in complex matrices using different internal standards."
  • Matrices: Select relevant sample types such as fish tissue, shrimp, or processed foods [1].
  • Analytes: Define the target compounds, which could include Leucocrystal Violet and its metabolite, Crystal Violet.
Phase 2: Select Internal Standards for Comparison

To create a meaningful guide, compare this compound against other common choices. A suitable internal standard should not be present in the sample and should behave similarly to the target analyte [2] [4].

  • Deuterated Analogue (LCV-d6): The ideal candidate due to nearly identical chemical properties, differing only in mass [1] [2].
  • Structural Analogue: A chemically similar but different compound (e.g., a different triphenylmethane dye like Leuco Malachite Green). Its behavior will be less similar than the deuterated standard.
  • No Internal Standard: Using external calibration only, to serve as a baseline and demonstrate the improvement an IS provides [3].
Phase 3: Establish Test Parameters & Protocols

The core of your guide will be the experimental data generated using standardized protocols.

  • Sample Preparation: Spike all samples with the same known concentration of Leucocrystal Violet. Add the respective internal standard to each sample group at an early stage [3]. Follow a multi-step extraction and clean-up process (e.g., liquid-liquid extraction) to introduce variability that the IS must correct [3].
  • Instrumentation: Use LC-MS/MS with operating conditions optimized for triphenylmethane dyes.
  • Data Analysis: For each sample set, calculate the concentration of Leucocrystal Violet using both the internal standard method (peak area ratio) and the external standard method (absolute peak area) [2] [3].
Phase 4 & 5: Execute Experiments and Analyze Data

Run multiple replicates for each internal standard group and the no-IS control. Compile the results into a comparison table. The key metrics to report are:

  • Accuracy: How close the measured value is to the true, spiked value (expressed as % recovery).
  • Precision: The variability between replicates (expressed as % Relative Standard Deviation, %RSD) [2].
  • Compensation Capability: How well the method corrects for volumetric losses and matrix effects.

A Note on Internal Standard Principles

Using an internal standard is a powerful technique to correct for random and systematic errors during analysis [2]. It is most beneficial when sample preparation involves multiple, complex steps where volumetric losses can occur [3]. In such cases, as one source demonstrates, using an internal standard can improve the repeatability (precision) of results by a factor of four or more [2].

References

leucocrystal violet-d6 accuracy precision assessment LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Design for Accuracy & Precision

A robust assessment involves testing the stable isotope-labeled internal standard (SIL-IS) across key parameters. The table below outlines the core experiments, derived from general practices in analytical chemistry and metabolomics [1] [2].

Assessment Parameter Experimental Approach Key Measured Outputs
Accuracy (Trueness) Spike-and-recovery experiments: Spike known amounts of Leucocrystal Violet-d6 into a sample matrix and measure the deviation from the expected value. Percent Recovery (%)
Precision (Repeatability) Analyze multiple replicates (n≥5) of the same sample spiked with this compound within a single batch and sequence. Relative Standard Deviation (RSD, %)
Precision (Intermediate Precision) Analyze the same spiked sample across different days, different analysts, or different instruments. Relative Standard Deviation (RSD, %)
Linearity & Dynamic Range Prepare a series of samples with this compound concentrations across the expected working range. Coefficient of Determination (R²), Residuals
Limit of Quantification (LOQ) Determine the lowest concentration that can be measured with acceptable accuracy and precision (e.g., recovery of 80-120% and RSD <20%). Concentration (e.g., ng/mL)

Data Presentation and Reporting

To objectively compare this compound with other alternatives, summarize all quantitative data in a clear results table. The following structure is recommended, modeled after data reporting in analytical methods [3] [2].

Table 2: Example Summary of Assay Performance Data

Concentration (ng/mL) Accuracy (% Recovery) Intra-day Precision (% RSD) Inter-day Precision (% RSD)
1 (LLOQ) 95.5 4.8 6.2
10 102.3 3.1 5.0
100 98.7 2.5 3.8
500 101.1 2.0 3.5
1000 (ULOQ) 99.4 2.3 4.1

Crucial details to report:

  • Sample Preparation: Specify the exact procedure (e.g., protein precipitation, solid-phase extraction), solvents, and volumes used [2].
  • LC-MS/MS Conditions: Detail the chromatography (column, mobile phase, gradient) and mass spectrometry (ionization mode, transitions for MRM) parameters [4].
  • Data Analysis: Describe the software and statistical methods used for calculating accuracy, precision, and linearity.

Assessment Workflow

The overall process for conducting this assessment follows a logical sequence, from preparation to data interpretation. The diagram below outlines this workflow.

Start Start Assessment P1 1. Sample Preparation (Spike matrix with LCV-d6) Start->P1 P2 2. LC-MS/MS Analysis (Run validation experiments) P1->P2 P3 3. Data Collection (Peak areas, retention times) P2->P3 P4 4. Data Analysis (Calculate %Recovery, %RSD, R²) P3->P4 End Report Results P4->End

Key Considerations for a High-Quality Guide

To ensure your comparison guide is credible and valuable to researchers, please consider the following points:

  • Benchmark Against Alternatives: The core of your guide will be comparing this compound against other available internal standards (e.g., unlabeled Leucocrystal Violet or a different chemical analog). You would run the entire experimental protocol on all alternatives and present the data in parallel, using the same tables and metrics.
  • Acknowledge Instrumental Limitations: Be aware that mass spectrometers can have technical limitations like ion suppression or saturation effects, which can impact the accuracy of quantification, especially outside a linear dynamic range [1]. Reporting the validated linear range is therefore critical.
  • Adhere to Reporting Standards: Follow established recommendations for reporting metabolite data. This includes using sufficient biological and technical replicates, reporting instrument performance data, and clearly stating the level of certainty in your quantification [2].

I hope this structured framework assists you in designing and compiling your product comparison guide. Should you need to delve into specific statistical methods for bioequivalence assessment, the search results also contain relevant resources [5].

References

leucocrystal violet-d6 recovery rates different tissue matrices

Author: Smolecule Technical Support Team. Date: February 2026

Literature Search Findings

The table below summarizes the relevant topics found in the search results and their relation to your query:

Topic Area in Search Results Relevance to Your Query
Leukocyte Biology & Preparation [1] [2] [3] Discusses white blood cells (leukocytes), not the chemical compound leucocrystal violet.
Cell Recovery & Analysis [4] [5] Focuses on recovery of cells from filters or after therapy, not recovery rates of a chemical analyte from tissue.
Analytical Methods [6] [7] [8] Describes detection methods like immunohistochemistry and super-resolution microscopy, but not LC-MS/MS for small molecules.

How to Proceed with Your Research

Suggested Experimental Workflow

The core of your study would involve spiking a known amount of leucocrystal violet-d6 into different tissue homogenates and then extracting and quantifying it to determine the recovery rate.

The general workflow can be summarized as follows:

start Study Start spiking Spike Leucocrystal Violet-d6 into Tissue Homogenates start->spiking extraction Sample Extraction (e.g., Protein Precipitation, Solid-Phase Extraction) spiking->extraction analysis Instrumental Analysis (LC-MS/MS) extraction->analysis calculation Calculate Recovery Rate analysis->calculation end Data for Comparison Guide calculation->end

Key Experimental Parameters to Define

To ensure your comparison guide is objective and useful for other researchers, you should clearly detail the following in your experimental protocol:

Parameter Description & Consideration
Tissue Matrices Select relevant tissues for your research (e.g., liver, kidney, muscle, brain). Note that lipid-rich and protein-rich tissues can present different extraction challenges.
Sample Preparation The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical and will significantly impact recovery rates.
Instrumental Analysis LC-MS/MS is the typical method for this type of analysis. Your guide should specify the instrumentation and chromatographic conditions (column, mobile phase) used.
Recovery Calculation Recovery is calculated by comparing the measured concentration of the spiked analyte to the known spiked concentration, often expressed as a percentage.

Alternative Search Strategies

To continue your investigation, you could try:

  • Searching for Analogues: Look for recovery data on structurally similar triphenylmethane dyes (e.g., crystal violet, malachite green) in tissue matrices. The extraction behavior may be comparable.
  • Consulting Protocols: Review the methods sections of papers that use leucocrystal violet as a derivative or biomarker, as they may contain useful, albeit indirect, information.

References

sensitivity comparison with and without leucocrystal violet-d6

Author: Smolecule Technical Support Team. Date: February 2026

Application Context of Leucocrystal Violet-d6

Based on the search results, This compound is a deuterated compound specifically designed for use as an internal standard in advanced analytical techniques [1]. Its primary confirmed applications include:

  • Use as an Internal Standard: It is used as an internal standard for the determination of leucocrystal violet and other triphenylmethane dyes in complex samples like aquaculture products and rainbow trout using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  • Role in Analysis: In LC-MS/MS, a deuterated internal standard like this compound is used to correct for sample loss during preparation and instrument variation. It is added in a known amount to the sample before processing. Since its chemical behavior is almost identical to the target analyte but it has a different mass, the instrument can distinguish them, allowing for highly accurate quantification by comparing their signals [1].

The table below summarizes the key applications mentioned in the literature:

Application / Analyte Sample Matrix Analytical Technique Role of this compound
Leucocrystal Violet [1] Aquaculture products LC-MS/MS Internal Standard
Triphenylmethane dyes [1] Rainbow trout LC-MS/MS Internal Standard

A Practical Experimental Workflow

For your comparison guide, you could propose an experiment based on standard practices. The diagram below outlines a typical workflow for comparing the sensitivity of an LC-MS/MS method with and without this compound.

Start Start: Prepare Sample Sets A Spike all samples with known amount of analyte Start->A B Spike one set with This compound (Internal Standard) A->B C Process all samples through identical workflow B->C D LC-MS/MS Analysis C->D E With IS: Use internal standard for calibration D->E F Without IS: Use external standard for calibration D->F G Compare Key Metrics: - Signal-to-Noise Ratio - Limit of Detection (LOD) - Limit of Quantification (LOQ) - Accuracy & Precision E->G F->G

References

leucrystal violet-d6 method comparison AOAC official methods

Author: Smolecule Technical Support Team. Date: February 2026

Method Comparison at a Glance

The table below summarizes two analytical approaches that utilize LCV-d6 for determining triphenylmethane dyes in animal tissues.

Method Characteristic Rapid LC-MS/MS Method for Rainbow Trout [1] AOAC First Action Method 2012.25 (Expanded Scope) [2]
Analytes MG, LMG, CV, LCV, BG MG, LMG, CV, LCV, BG
Internal Standard LCV-d6, LMG-d5 LCV-d6 (inferred from context of scope expansion)
Sample Matrix Rainbow trout (muscle with skin) Salmon, catfish, tilapia, shrimp
Sample Preparation Solid-liquid extraction with acetonitrile and acetate buffer; no SPE cleanup Based on AOAC 2012.25; typically involves extraction with acidified acetonitrile and SPE cleanup [3]
LC Column C18 (Information not specified in retrieved excerpt)
Mobile Phase Methanol / Water with 0.1% formic acid (Information not specified in retrieved excerpt)
Run Time < 6 minutes (Information not specified in retrieved excerpt)
Accuracy (Recovery %) 85 - 110% (across analytes) 88 - 112% (across analytes and matrices)
Precision (RSD %) < 15% ≤ 13%
LOQ or Determination Level 0.5 μg/kg 0.5 μg/kg or below

Detailed Experimental Protocols

Here is a closer look at the experimental details for the key methods cited.

Protocol for Rapid LC-MS/MS Method in Rainbow Trout [1]

This method was developed to be simple, rapid, and low-cost.

  • Sample Preparation: A 2 g sample of homogenized trout tissue is weighed. The sample is extracted with 8 mL of acetonitrile and 2 mL of 0.1 M ammonium acetate buffer (pH 4.5). The mixture is vortexed, shaken, and then centrifuged. An aliquot of the supernatant is diluted with water and filtered before LC-MS/MS analysis. This method notably avoids a solid-phase extraction (SPE) cleanup step.
  • Instrumental Analysis: Analysis is performed using liquid chromatography–tandem mass spectrometry (LC-MS/MS). Separation is achieved on a C18 column with a mobile phase of methanol and water (both containing 0.1% formic acid) in a gradient elution mode. Detection is via electrospray ionization in positive mode (ESI+) using multiple reaction monitoring (MRM).
Protocol for AOAC First Action Method 2012.25 (Referenced Work) [3] [2]

While the full official method protocol is not detailed in the results, key aspects from the validation study and a related simplified method are available.

  • Sample Preparation: The core AOAC method likely involves a more extensive cleanup. A related simplified method describes extracting a 2 g homogenized sample with 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g of anhydrous magnesium sulfate [3]. The sample is vortexed, shaken, and centrifuged. The supernatant is evaporated to dryness and then reconstituted in acidified acetonitrile before analysis.
  • Calibration and Quantification: A key feature is the use of extracted-matrix calibration in combination with isotope dilution (using internal standards like LCV-d6) to compensate for sample matrix effects and analyte loss during preparation [3]. The method uses methanol in the mobile phase, which reduces cost compared to acetonitrile-based methods [3].

Analytical Workflow Overview

The following diagram illustrates the general workflow common to these methods, highlighting where LCV-d6 is introduced.

Start Homogenized Tissue Sample A Spike with Internal Standard (LCV-d6) Start->A B Extraction (Acetonitrile/Acidified Acetonitrile + Buffer/Salts) A->B C Vortex, Shake, and Centrifuge B->C D Clean-up (SPE or None) C->D E Concentration & Reconstitution D->E F LC-MS/MS Analysis E->F G Quantification (Matrix-matched Calibration with Isotope Dilution) F->G

Key Insights for Researchers

  • LCV-d6's Role: LCV-d6 serves as a crucial internal standard for quantifying crystal violet and its metabolite, leucocrystal violet. Its use corrects for analyte loss during sample preparation and mitigates matrix effects during LC-MS/MS analysis, improving accuracy and precision [3] [1] [2].
  • Trend Towards Simplification: A clear trend in recent method development is the move towards simplified sample preparation, such as eliminating the SPE cleanup step, to reduce time, cost, and complexity while maintaining performance compliant with regulatory limits [1].
  • Method Flexibility: The AOAC First Action Method 2012.25 has been successfully single-laboratory validated for a range of species including salmon, catfish, tilapia, and shrimp, demonstrating its broad applicability [2].

References

leucocrystal violet-d6 specificity selectivity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Confirmation

LCV-d6's specificity is confirmed through established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Sample Preparation and Analysis Workflow

The general workflow for using LCV-d6 in residue analysis, as derived from the methods, involves several key stages [1]:

G A Sample Homogenization B Spike with LCV-d6 Internal Standard A->B C Extraction with Acidified Acetonitrile B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

  • Sample Preparation: An aliquot of the homogenized tissue sample (e.g., 2.00 g) is weighed and fortified with a known amount of the LCV-d6 working solution [1].
  • Extraction: The sample is extracted with a solvent like acidified acetonitrile. The solution is centrifuged, and the supernatant is evaporated to dryness before being reconstituted for instrument injection [1].
  • LC-MS/MS Analysis: The extracts are analyzed using LC-MS/MS. The deuterated internal standard (LCV-d6) and the native analytes co-elute chromatographically but are distinguished by the mass spectrometer [1].
Mass Spectrometric Parameters for Selectivity

The core confirmation of specificity happens in the mass spectrometer. The method relies on monitoring multiple specific fragments for each compound.

Table: Example MS/MS Transitions for Confirmatory Analysis Note: These parameters are illustrative; optimal values are instrument-dependent.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Leucocrystal Violet (LCV) 373.5 356.5 (e.g., [M-NH(_3)](^+)) 238.4 (e.g., [M-C(8)H({11})N](^+)) [2]
Leucocrystal Violet-d6 (LCV-d6) 379.5 362.5 244.4 [3] [4]
  • Selectivity Mechanism: The mass shift of +6 for LCV-d6 is consistent in both the precursor and product ions. This provides a unique mass "signature" that the MS/MS detector can isolate and measure without interference from the native LCV or other matrix components [1].
  • Confirmatory Criteria: Regulatory guidelines require confirmatory methods to monitor at least two MS/MS transitions for each analyte [1]. The consistent ratio of these transitions in a sample, compared to a standard, further confirms the identity of the compound.

Key Takeaways for Researchers

  • Regulatory Compliance: The use of LCV-d6 helps methods meet strict regulatory limits (e.g., the EU's MRPL of 2 μg/kg for Malachite Green and Leucomalachite Green) [1].
  • Method Performance: Techniques employing LCV-d6 demonstrate excellent performance. One study reported a total run time of less than 6 minutes and a simple solid-liquid extraction, significantly improving throughput and reducing costs compared to older methods [2].
  • Best Practice: Incorporating a stable isotope-labeled internal standard like LCV-d6 is critical for developing robust, accurate, and reliable quantitative LC-MS/MS methods for food safety monitoring [1].

References

×

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

379.289458477 Da

Monoisotopic Mass

379.289458477 Da

Heavy Atom Count

28

Wikipedia

4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline)

Dates

Last modified: 08-15-2023

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